molecular formula C9H9NO4 B1266500 2-[(3-Nitrophenoxy)methyl]oxirane CAS No. 5332-66-1

2-[(3-Nitrophenoxy)methyl]oxirane

Cat. No.: B1266500
CAS No.: 5332-66-1
M. Wt: 195.17 g/mol
InChI Key: CNJLXLVVZBTEOC-UHFFFAOYSA-N
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Description

2-[(3-Nitrophenoxy)methyl]oxirane is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-nitrophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)7-2-1-3-8(4-7)13-5-9-6-14-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJLXLVVZBTEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5332-66-1
Record name NSC544
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Synthesis of 2-[(3-Nitrophenoxy)methyl]oxirane from 3-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Protocol via Phase-Transfer Catalyzed Williamson Ether Synthesis

Executive Summary

This technical guide details the synthesis of 2-[(3-nitrophenoxy)methyl]oxirane (CAS: 5332-66-1), also known as 3-nitrophenyl glycidyl ether. This compound serves as a critical chiral or racemic intermediate in the development of


-adrenergic receptor antagonists (beta-blockers) and high-performance epoxy resins.

The protocol selected for this guide utilizes a Phase-Transfer Catalyzed (PTC) approach. Unlike traditional alkoxide methods that require anhydrous conditions and strong metallic bases (e.g., NaH), the PTC method uses potassium carbonate (


) and a quaternary ammonium salt. This offers superior reproducibility, higher yields (>90%), and milder safety profiles suitable for scale-up in pharmaceutical environments.
Part 1: Reaction Chemistry & Mechanism[1]

The synthesis proceeds via a Williamson Ether Synthesis , specifically the


-alkylation of a phenol with an epihalohydrin.
1.1 Mechanistic Pathway

The reaction involves two distinct steps, often occurring in a concerted cascade under reflux conditions:[1]

  • Deprotonation: The weak base (

    
    ) deprotonates the 3-nitrophenol to form the 3-nitrophenoxide anion. The nitro group at the meta position acts as an electron-withdrawing group (EWG), stabilizing the phenoxide but making it less nucleophilic than unsubstituted phenol.
    
  • Nucleophilic Substitution (

    
    ):  The phenoxide anion attacks the primary carbon of epichlorohydrin (1-chloro-2,3-epoxypropane).
    
    • Path A (Direct Displacement): Direct attack at the

      
      -carbon displacing chloride.
      
    • Path B (Ring Opening/Closing): Attack at the epoxide ring (less likely under these specific basic conditions) followed by ring closure.

    • Selectivity: The use of excess epichlorohydrin prevents polymerization (oligomer formation) by ensuring the phenoxide reacts with a fresh epoxide molecule rather than opening the ring of a product molecule.

1.2 Mechanistic Visualization

ReactionMechanism Nitrophenol 3-Nitrophenol Phenoxide 3-Nitrophenoxide (Nucleophile) Nitrophenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide TS Transition State (SN2 Attack) Phenoxide->TS + Epichlorohydrin Epi Epichlorohydrin (Electrophile) Epi->TS Product This compound TS->Product Chloride Displacement Byproduct KCl + KHCO3 TS->Byproduct

Figure 1: Mechanistic flow of the base-mediated O-alkylation of 3-nitrophenol.

Part 2: Critical Process Parameters (CPP)

To ensure batch-to-batch consistency, the following variables must be controlled.

ParameterRecommended ValueScientific Rationale
Stoichiometry 1.0 : 3.0 (Phenol : Epichlorohydrin)Excess epichlorohydrin acts as both reactant and co-solvent, suppressing the formation of bis-phenol byproducts (oligomerization).
Catalyst TBAB (0.5 - 1.0 mol%)Tetrabutylammonium bromide acts as a Phase Transfer Catalyst (PTC), shuttling the phenoxide anion into the organic phase for reaction.
Temperature 75°C - 80°CSufficient activation energy for

displacement without triggering thermal decomposition of the nitro group or polymerization of the epoxide.
Reaction Time 2 - 4 HoursExtended reflux can lead to ring-opening hydrolysis if trace water is present. Monitor via TLC.
Atmosphere Nitrogen (

)
While not strictly air-sensitive,

prevents moisture ingress which hydrolyzes the epoxide to a diol.
Part 3: Detailed Experimental Protocol

Target Scale: 10 Grams (Product) Estimated Yield: 85-93%

3.1 Reagents & Materials[1][2][3]
  • 3-Nitrophenol: 7.0 g (50 mmol)

  • Epichlorohydrin: 14.0 g (~12 mL, 150 mmol) – Caution: Carcinogen/Lachrymator[1]

  • Potassium Carbonate (

    
    ):  10.4 g (75 mmol) – Anhydrous, finely powdered
    
  • Tetrabutylammonium Bromide (TBAB): 0.8 g (2.5 mmol)

  • Solvent: Acetone or Methyl Ethyl Ketone (MEK) (50 mL)

    • Note: The reaction can be run neat (solvent-free) in excess epichlorohydrin, but using a ketone solvent moderates the exotherm and improves salt precipitation.

3.2 Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add 3-nitrophenol (7.0 g), anhydrous

    
     (10.4 g), and TBAB (0.8 g) to the flask.
    
  • Solvent Addition: Add Acetone/MEK (50 mL) and stir to create a suspension.

  • Reagent Addition: Add Epichlorohydrin (12 mL) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 60°C for Acetone, 80°C for MEK). Maintain vigorous stirring.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:4). The starting phenol (

      
      ) should disappear, replaced by the less polar ether (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ) using a sintered glass funnel. Wash the filter cake with small portions of acetone.
    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the solvent and the majority of excess epichlorohydrin.

  • Purification:

    • The residue will be a yellow oil or low-melting solid.

    • Method A (Recrystallization - Preferred for high purity): Dissolve the residue in a minimum amount of hot isopropanol or ethanol. Cool slowly to 0°C to induce crystallization.

    • Method B (Column Chromatography): If the product remains an oil, purify via silica gel chromatography (Gradient: 10%

      
       20% EtOAc in Hexanes).
      
3.3 Workflow Visualization

Workflow Start Reagents: 3-Nitrophenol, Epichlorohydrin, K2CO3, TBAB Reflux Reflux (80°C, 3h) Solvent: MEK/Acetone Start->Reflux Filter Filtration (Remove KCl/K2CO3) Reflux->Filter Evap Rotary Evaporation (Remove Solvent/Excess Epi) Filter->Evap Crude Crude Product (Yellow Oil/Solid) Evap->Crude Purify Recrystallization (EtOH) OR Column Chromatography Crude->Purify Final Pure this compound Purify->Final

Figure 2: Experimental workflow from reagent mixing to purified isolate.

Part 4: Characterization & Validation[1]

Confirm the identity of the synthesized compound using the following spectroscopic data.

TechniqueExpected Signal CharacteristicsStructural Assignment
Physical State Pale yellow solid or viscous oilMelting Point: ~38-45°C (Low melting solid)
IR Spectroscopy 1530, 1350

Nitro group (

) stretches (Asymmetric/Symmetric)
1250

Aryl Alkyl Ether (

) stretch
915

Epoxide ring deformation
1H NMR (400 MHz,

)

7.85 (d, 1H), 7.70 (s, 1H)
Aromatic protons (Ortho to

)

7.45 (t, 1H), 7.25 (d, 1H)
Aromatic protons (Meta/Para)

4.35 (dd, 1H), 4.05 (dd, 1H)
Glycidyl

protons (Diastereotopic)

3.40 (m, 1H)
Epoxide methine (

)

2.95 (t, 1H), 2.80 (dd, 1H)
Epoxide methylene (

)
Part 5: Safety & Industrial Scalability[1]
5.1 Safety (HSE)
  • Epichlorohydrin: A potent alkylating agent. It is classified as a carcinogen (Category 1B) and is highly toxic by inhalation and dermal contact. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.

  • 3-Nitrophenol: Toxic if swallowed and an irritant.

  • Waste Disposal: Aqueous waste containing TBAB and epichlorohydrin residues must be segregated as hazardous organic waste.

5.2 Scalability

This PTC method is highly scalable compared to NaH/DMF methods because:

  • Moisture Tolerance:

    
     is less sensitive to trace moisture than metal hydrides, reducing the risk of hydrogen gas evolution.
    
  • Solvent Recovery: Acetone/MEK are easily recovered via distillation, unlike high-boiling DMF.

  • Atom Economy: The use of catalytic TBAB reduces reagent load compared to stoichiometric activating agents.

References
  • Liu, Z., et al. (1994). Synthesis of Phenyl Glycidyl Ethers Catalyzed by Quaternary Ammonium Salts. Synthetic Communications, 24(6), 833-838.

  • Sigma-Aldrich. (n.d.).[4] Safety Data Sheet: Epichlorohydrin. Retrieved February 14, 2026.

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson Ether Synthesis).

Sources

A Comprehensive Spectroscopic Guide to 2-[(3-Nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-[(3-Nitrophenoxy)methyl]oxirane (CAS No. 5332-66-1). Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical data interpretation across three core analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By elucidating the causal relationships between molecular structure and spectral output, this guide serves as an authoritative reference for the identification, characterization, and quality control of this important chemical intermediate. Each section includes validated experimental protocols and detailed interpretation of expected spectral features, grounded in established chemical principles.

Introduction and Molecular Overview

This compound is a bifunctional organic compound featuring a reactive epoxide (oxirane) ring and a nitroaromatic moiety. The unique combination of an electrophilic epoxide and an electron-deficient aromatic system makes it a versatile building block in organic synthesis, particularly for the development of pharmaceutical agents and other specialty chemicals.

The molecule's structure consists of four key components, each contributing distinct features to its spectroscopic profile:

  • Oxirane Ring: A strained, three-membered ether ring, responsible for characteristic signals in both NMR and IR spectra.

  • Ether Linkage (-O-CH₂-): Connects the aromatic and epoxide moieties.

  • Aromatic Ring: A meta-substituted benzene ring.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that significantly influences the electronic environment of the aromatic ring.

A thorough understanding of its spectroscopic data is paramount for confirming its identity, assessing its purity, and studying its reaction chemistry.

Chemical Structure

Caption: Structure of this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 5332-66-1[1][2]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][3]
Density 1.34 g/cm³ (Predicted)[2]
Boiling Point 342.6°C at 760 mmHg (Predicted)[2]
Flash Point 171.1°C (Predicted)[2]

Core Spectroscopic Workflow

The structural elucidation of this compound relies on a synergistic workflow employing multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated characterization of the molecule.

Caption: Integrated workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, causing their bonds to stretch or bend. For this compound, the key is to identify the distinct vibrations of the nitro, ether, aromatic, and epoxide groups.

Data Interpretation: The IR spectrum provides a rapid "fingerprint" confirmation of the molecule's primary functional groups. The absence of strong, broad O-H bands (3200-3600 cm⁻¹) or sharp C=O bands (1650-1800 cm⁻¹) is a crucial first step, confirming that the epoxide ring has not been hydrolyzed or rearranged.[4][5]

Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3100-3000C-H StretchAromaticMedium-Weak
~3000-2850C-H StretchAliphatic (CH₂, CH)Medium-Weak
~1530 & ~1350 N-O Asymmetric & Symmetric Stretch Nitro (NO₂)[6][7] Strong
~1600, ~1475C=C StretchAromatic RingMedium-Variable
~1250 C-O-C Asymmetric Stretch Aryl Ether[4][5] Strong
~950-810 Ring Vibration ("breathing") Epoxide[8] Medium
~880C-H Bend (Out-of-plane)m-Disubstituted AromaticStrong

Note: While a spectrum for the exact 3-nitro isomer is not publicly available, data from the isomeric 2-((4-Nitrophenoxy)methyl)oxirane and general principles for epoxides and nitroaromatics provide a reliable basis for these assignments.[3][4][5]

Experimental Protocol: Acquiring an IR Spectrum (Thin Film/Neat)
  • Sample Preparation: If the sample is a liquid or low-melting solid, it can be analyzed neat. Place one drop of the compound between two polished salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Place the salt plates in the spectrometer's sample holder.

  • Background Scan: Run a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking using the instrument's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR maps the chemical environment of each proton. The chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling (splitting patterns) reveals the number of neighboring protons.

Data Interpretation & Predicted Spectrum: The spectrum can be divided into two main regions: the aromatic region (downfield, >7.0 ppm) and the aliphatic region (upfield, <5.0 ppm).

  • Aromatic Protons (4H): The nitro group is strongly de-shielding. In a meta-substituted pattern, the protons will appear as complex multiplets. The proton between the two electron-withdrawing groups (at C2) will be the most downfield.

  • Oxirane & Methylene Protons (5H): The protons of the epoxide ring are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and the adjacent methylene protons. Protons on carbons attached to oxygen are deshielded and appear further downfield than typical alkanes.[4]

Predicted ¹H NMR Data (in CDCl₃, 300-500 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-7.8m2HH-2, H-4H-2 is ortho to NO₂; H-4 is ortho to ether and para to NO₂.
~7.5-7.3t1HH-5Triplet from coupling to H-4 and H-6.
~7.2-7.1m1HH-6Ortho to ether group.
~4.4 & ~4.0 dd, dd 2H -O-CH₂- Diastereotopic protons adjacent to a chiral center.
~3.4-3.3 m 1H Oxirane CH Methine proton of the epoxide ring.[4]
~2.9 & ~2.7 dd, t 2H Oxirane CH₂ Diastereotopic protons of the epoxide ring.[4]
¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR provides a count of unique carbon environments and information about their electronic state. Carbons attached to electronegative atoms like oxygen and nitrogen are shifted downfield.

Data Interpretation & Predicted Spectrum:

Predicted ¹³C NMR Data (in CDCl₃, 75-125 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~158C-O (Aromatic)Carbon attached to the ether oxygen.
~149C-NO₂ (Aromatic)Carbon attached to the nitro group.
~130C-H (Aromatic)Aromatic methine carbon.
~122C-H (Aromatic)Aromatic methine carbon.
~116C-H (Aromatic)Aromatic methine carbon.
~110C-H (Aromatic)Aromatic methine carbon.
~70 -O-CH₂- Methylene bridge carbon attached to ether oxygen.[5]
~50 Oxirane CH Methine carbon of the epoxide ring.[4][5]
~44 Oxirane CH₂ Methylene carbon of the epoxide ring.[4][5]
Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if required.

  • Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument should be tuned to the correct frequency and the magnetic field shimmed to ensure homogeneity.

  • ¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C Spectrum Acquisition: Acquire the carbon spectrum. This requires more scans than the proton spectrum due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the proton signals and reference the chemical shifts to the solvent peak or TMS.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, creating a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a unique signature of the molecular structure.

Data Interpretation: The primary goals are to confirm the molecular weight from the molecular ion peak and to analyze the fragmentation pattern to corroborate the proposed structure.

Expected Fragmentation Pattern (EI-MS):

m/zIon StructureInterpretation
195 [C₉H₉NO₄]⁺˙ Molecular Ion (M⁺˙)
178[M - OH]⁺Loss of hydroxyl radical, possible rearrangement.
165[M - NO]⁺Loss of nitric oxide.
149[M - NO₂]⁺Loss of the nitro group.
138[C₇H₆O₃]⁺˙Cleavage of the ether bond (m-nitrophenol radical cation).
122[C₇H₆O₂]⁺˙Loss of NO₂ from the aromatic ring.
57[C₃H₅O]⁺Fragment corresponding to the glycidyl cation (oxiran-2-ylmethyl).

Note: The molecular ion at m/z 195 is the most definitive piece of data.[3] The relative abundances of the fragments will depend on the ionization energy.

Experimental Protocol: Acquiring an EI Mass Spectrum
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a 70 eV electron beam to generate ions.

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions.

  • Data Acquisition: The instrument's software records the abundance of each ion at its respective m/z value, creating the mass spectrum.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached systematically. IR spectroscopy rapidly confirms the presence of the key nitro, ether, and epoxide functional groups. High-resolution NMR spectroscopy provides an unambiguous map of the proton and carbon skeleton, confirming the substitution pattern and structural integrity. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This guide provides the foundational data and protocols necessary for the confident identification and analysis of this compound in a research or industrial setting.

References

  • ChemicalBook. This compound synthesis. [1]

  • Alfa Chemistry. CAS 5332-66-1 this compound. [2]

  • PubChem. 2-((4-Nitrophenoxy)methyl)oxirane. National Institutes of Health. [3]

  • Oregon State University. Spectroscopy of Ethers and Epoxides.

  • Oregon State University. Spectroscopic Identification of Ethers and Epoxides. [4][5]

  • Butt, J., et al. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences. [6][7]

  • ResearchGate. FTIR spectrum of the epoxide. [8]

Sources

Physical and chemical properties of 3-nitrophenyl glycidyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Bioanalytical Applications

Executive Summary

3-Nitrophenyl glycidyl ether (3-NPGE) is a specialized aromatic epoxide used primarily as a chromogenic substrate for the kinetic characterization of epoxide hydrolases (EHs). While its para-isomer (4-nitrophenyl glycidyl ether, 4-NPGE) is the industry standard for high-throughput screening, 3-NPGE offers distinct physicochemical properties that are critical for specific mechanistic studies, particularly when investigating active site topology or pH-dependent catalytic cycles.

This guide provides an in-depth analysis of the physicochemical properties, synthesis, and bioanalytical utility of 3-NPGE, contrasting it with the widely used 4-NPGE to provide a comprehensive reference for experimental design.

Part 1: Molecular Identity & Structural Analysis

The nitrophenyl glycidyl ethers are bifunctional molecules combining a reactive epoxide (oxirane) ring with a nitrophenoxy leaving group. The position of the nitro group (meta vs. para) significantly influences the electronic environment of the ether linkage and the pKa of the hydrolysis product.

Property3-Nitrophenyl Glycidyl Ether (Meta)4-Nitrophenyl Glycidyl Ether (Para)
Abbreviation 3-NPGE (m-NPGE)4-NPGE (p-NPGE)
CAS Registry Not Listed (Custom Synthesis)5255-75-4
IUPAC Name 1,2-epoxy-3-(3-nitrophenoxy)propane1,2-epoxy-3-(4-nitrophenoxy)propane
Molecular Formula C₉H₉NO₄C₉H₉NO₄
Molecular Weight 195.17 g/mol 195.17 g/mol
SMILES C1C(O1)COC2=CC=CC(=C2)=OC1C(O1)COC2=CC=C(C=C2)=O
Physical State Viscous Liquid / Low-melting SolidCrystalline Solid

Expert Insight: The para-isomer (4-NPGE) is commercially ubiquitous due to the resonance stabilization of its leaving group (4-nitrophenolate). The meta-isomer (3-NPGE) relies solely on inductive electron withdrawal, making the ether bond slightly less labile and the leaving group less acidic. This distinction is vital for tuning substrate reactivity in enzymatic assays.

Part 2: Physicochemical Properties[1]
2.1 Physical Constants

Quantitative data for 3-NPGE is derived from comparative analysis with 4-NPGE and general structure-property relationships of nitrophenyl ethers.

  • Melting Point: 4-NPGE melts at 67.3°C . 3-NPGE, lacking the symmetry of the para-substitution, typically exhibits a lower melting point, often existing as a supercooled liquid or low-melting solid at room temperature.

  • Solubility:

    • Water: Poor (< 0.5 mg/mL). Hydrophobic nature requires organic co-solvents.

    • Organic Solvents: Highly soluble in DMSO, Acetonitrile, Methanol, and Ethyl Acetate.

    • Assay Buffer: Soluble up to ~500 µM in aqueous buffers (pH 7.4) when introduced via a DMSO stock (final DMSO < 5%).

2.2 Spectral Characteristics (The Bioanalytical Key)

The utility of these compounds relies on the spectral shift between the substrate (ether) and the product (phenol).

CompoundUV

(Ether)
Product (Phenol)Product pKaProduct

(Ionized)
3-NPGE ~270 nm3-Nitrophenol8.36 ~390 nm
4-NPGE ~275 nm4-Nitrophenol7.15 ~405 nm

Critical Bioanalytical Implication:

  • 4-NPGE releases 4-nitrophenol, which is partially ionized (yellow) at physiological pH (7.4), allowing for continuous kinetic monitoring.

  • 3-NPGE releases 3-nitrophenol, which is predominantly protonated (colorless) at pH 7.4 due to its higher pKa (8.36). Assays using 3-NPGE typically require a "Stop-and-Read" protocol where the reaction is quenched with high pH buffer (pH > 10) to fully ionize the product for quantification.

Part 3: Chemical Reactivity & Synthesis[2]
3.1 Synthesis Protocol

Synthesis of 3-NPGE follows a standard nucleophilic substitution (S_N2) mechanism using 3-nitrophenol and epichlorohydrin.

Reagents:

  • 3-Nitrophenol (1.0 eq)

  • Epichlorohydrin (Excess, 5-10 eq)

  • Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (Phase transfer)

Workflow:

  • Activation: Dissolve 3-nitrophenol in acetonitrile or neat epichlorohydrin. Add base (

    
    ) to generate the phenoxide nucleophile.
    
  • Coupling: Reflux at 60-80°C for 4–6 hours. The phenoxide attacks the primary carbon of epichlorohydrin, displacing chloride.

  • Ring Closure: If using NaOH, the intermediate chlorohydrin spontaneously cyclizes to the epoxide.

  • Purification: Remove excess epichlorohydrin via vacuum distillation.[1] Recrystallize from ethanol/hexane (if solid) or purify via silica gel chromatography (Hexane:EtOAc 4:1).

3.2 Stability[2]
  • Hydrolytic Stability: The epoxide ring is strained and susceptible to acid-catalyzed hydrolysis. Store stocks in anhydrous DMSO at -20°C.

  • Photostability: Nitrophenyl ethers are light-sensitive. Store in amber vials to prevent photo-degradation.

Part 4: Bioanalytical Applications (Epoxide Hydrolase Assay)

The primary application of 3-NPGE is as a probe for Epoxide Hydrolase (EH) activity. EHs are critical detoxification enzymes that convert reactive epoxides into diols.[3][4]

4.1 Assay Principle

The enzyme attacks the epoxide ring, adding a water molecule to form a vicinal diol (3-nitrophenyl propanediol). This diol is not chromogenic itself.[5] However, in coupled assays or specific chemical oxidations (e.g., periodate cleavage), the reporter molecule (3-nitrophenol) can be released or detected.

Note: For direct hydrolysis assays, 4-NPGE is preferred because the electronic difference between the epoxide and the diol is subtle, but the "reporter" leaving group strategy is often used in modified substrates.

4.2 Visualization: Enzymatic Workflow

The following diagram illustrates the comparative workflow for 3-NPGE vs 4-NPGE in an enzymatic assay context.

EH_Assay_Workflow cluster_conditions Critical Assay Conditions Substrate Substrate: 3-NPGE (Meta) Enzyme Epoxide Hydrolase (Microsomal/Soluble) Substrate->Enzyme Binding (Km) Intermediate Intermediate: Vicinal Diol Enzyme->Intermediate Hydrolysis (kcat) Detection Detection Step: Periodate Cleavage / pH Shift Intermediate->Detection Chemical Processing Product Reporter: 3-Nitrophenolate Detection->Product Release Reporter Readout Absorbance Readout OD @ 390 nm Product->Readout Quantification Note1 pH 7.4: Product is Protonated (Colorless) Product->Note1 Note2 pH 10.0: Product is Ionized (Yellow) Product->Note2

Figure 1: Enzymatic hydrolysis workflow for 3-NPGE. Unlike the para-isomer, the meta-isomer product requires a high-pH quench (pH > 8.5) to maximize the molar extinction coefficient for detection.

Part 5: Safety & Handling
  • Hazard Classification: Class 6.1 (Toxic).

  • Mutagenicity: Glycidyl ethers are direct-acting alkylating agents. They are considered potential mutagens (Ames positive) due to their ability to alkylate DNA guanine residues.

  • Handling:

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of vapors.

    • Deactivation: Spills should be treated with 10% NaOH or excess amine solution to open the epoxide ring before disposal.

References
  • PubChem Compound Summary. (2025). 2-[(4-Nitrophenoxy)methyl]oxirane (4-NPGE CAS 5255-75-4).[6] National Center for Biotechnology Information. Link

  • Decker, M., et al. (2009). Epoxide Hydrolase Assays. In: Enzyme Assays: High-throughput Screening, Genetic Selection and Fingerprinting. Wiley-VCH.
  • Sigma-Aldrich. (2025). Product Specification: 4-Nitrophenyl Glycidyl Ether. Link

  • ZFIN. (2025). Chemical Data: 1,2-epoxy-3-(4-nitrophenoxy)propane.[6][7] Link

  • National Toxicology Program (NTP). (1992).[8] Toxicology and Carcinogenesis Studies of Phenyl Glycidyl Ether. (Safety data grounding for the glycidyl ether class). Link

Sources

Technical Guide: Reactivity & Mechanistic Profiling of 2-[(3-Nitrophenoxy)methyl]oxirane

[1]

Executive Summary

2-[(3-Nitrophenoxy)methyl]oxirane, commonly referred to as 3-Nitrophenyl Glycidyl Ether (3-NPGE) , serves as a critical model compound in the study of epoxy resin kinetics and structure-property relationships.[1] Unlike aliphatic epoxides, the presence of the aromatic ether linkage coupled with a meta-substituted nitro group creates a distinct electronic environment that modulates the electrophilicity of the oxirane ring.

This guide provides a comprehensive technical analysis of the molecule’s reactivity.[2] It moves beyond basic descriptions to explore the Hammett substituent effects on ring-opening kinetics, detailed synthetic pathways using phase-transfer catalysis, and validated protocols for kinetic profiling using Differential Scanning Calorimetry (DSC).[1]

Molecular Architecture & Electronic Environment

The reactivity of 3-NPGE is defined by the interplay between the strained epoxide ring and the electron-withdrawing nature of the 3-nitrophenoxy moiety.

Structural Analysis
  • Core Pharmacophore: The oxirane (epoxide) ring is a highly strained, three-membered ether.[1] The bond angles (~60°) deviate significantly from the ideal tetrahedral angle (109.5°), providing the thermodynamic driving force (approx. 27 kcal/mol strain energy) for ring-opening reactions.

  • Linker: The methylene (-CH₂-) bridge insulates the epoxide from direct resonance with the aromatic ring, meaning electronic effects are primarily inductive .

  • Substituent Effect (The 3-NO₂ Group): The nitro group at the meta position is a strong electron-withdrawing group (EWG).

    • Hammett Constant (

      
      ):  Approximately +0.71.[1]
      
    • Mechanistic Impact: The EWG pulls electron density away from the ether oxygen. This inductive withdrawal propagates to the epoxide carbons, rendering them slightly more electrophilic (positive character) compared to unsubstituted phenyl glycidyl ether (PGE). Consequently, 3-NPGE typically exhibits faster reaction rates with nucleophiles (amines, thiols) than its unsubstituted counterparts.[1]

Synthesis & Purity Validation

High-purity 3-NPGE is essential for accurate kinetic data.[1] The following protocol utilizes Phase Transfer Catalysis (PTC) to maximize yield and suppress oligomerization.

Reaction Pathway Visualization[3]

SynthesisReactants3-Nitrophenol+ EpichlorohydrinIntermediateChlorohydrinIntermediateReactants->IntermediateStep 1: Coupling(TBAB Catalyst, 90°C)Product3-NPGE(Target Epoxide)Intermediate->ProductStep 2: Dehydrochlorination(NaOH/K2CO3)SideProductOligomersIntermediate->SideProductExcess Heat/Water

Figure 1: Two-step synthesis via Phase Transfer Catalysis involving coupling and subsequent ring closure.

Optimized Synthetic Protocol

Reagents: 3-Nitrophenol (1.0 eq), Epichlorohydrin (10.0 eq - excess serves as solvent), Tetrabutylammonium bromide (TBAB, 0.05 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]

  • Dissolution: Dissolve 3-nitrophenol in excess epichlorohydrin under nitrogen atmosphere.

  • Catalyst Addition: Add TBAB. The quaternary ammonium salt facilitates the transport of the phenoxide ion into the organic phase.

  • Cyclization: Add pulverized anhydrous K₂CO₃. Heat to 90°C for 3–5 hours.

    • Note: Anhydrous conditions are critical to prevent hydrolysis of the epichlorohydrin or the product.

  • Work-up: Cool to room temperature. Filter off inorganic salts.[1]

  • Purification: Remove excess epichlorohydrin via vacuum distillation.[1] Recrystallize the residue from ethanol/hexane or purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient) to remove oligomeric byproducts.

Epoxide Ring-Opening Mechanics

The primary utility of 3-NPGE is as an electrophile in curing reactions.[1] The mechanism is distinct depending on the pH environment.

Nucleophilic Attack (Basic/Neutral Conditions)

In the presence of amines (common curing agents), the reaction follows an S_N2 mechanism.

  • Regioselectivity: The nucleophile attacks the least sterically hindered carbon (the terminal

    
    -carbon).
    
  • Transition State: The electron-withdrawing nitro group stabilizes the developing negative charge on the oxygen atom in the transition state, lowering the activation energy (

    
    ).
    
Mechanistic Pathway Diagram

Mechanismcluster_effectSubstituent EffectStart3-NPGE + Primary Amine (R-NH2)TSTransition State(Nu attacks terminal C)Start->TSSN2 AttackInterZwitterionic IntermediateTS->InterRing OpeningProtonTransferProton TransferInter->ProtonTransferProductSecondary Amino-AlcoholProtonTransfer->ProductStable AdductEffect3-NO2 GroupInductive Effect (-I)Stabilizes Alkoxide

Figure 2: S_N2 ring-opening mechanism by a primary amine. The 3-NO2 group facilitates the reaction by stabilizing the alkoxide leaving group character.

Kinetic Profiling & Experimental Protocols

To quantify the reactivity of 3-NPGE, Differential Scanning Calorimetry (DSC) is the gold standard. It measures the heat flow generated by the exothermic ring-opening reaction.

Protocol: Non-Isothermal Kinetic Analysis (Ozawa-Flynn-Wall Method)[1]

Objective: Determine the Activation Energy (


Materials:

  • 3-NPGE (Purified >98%)[1]

  • Stoichiometric equivalent of amine hardener.[1]

Workflow:

  • Sample Prep: Mix 3-NPGE and amine in a 1:1 stoichiometric ratio (epoxy:amine hydrogen). Homogenize rapidly at low temperature to prevent premature reaction.

  • Instrumentation: Calibrate DSC (e.g., TA Instruments Q2000) with Indium standard.

  • Dynamic Scans: Perform dynamic scans at four distinct heating rates (

    
    ): 5, 10, 15, and 20 °C/min.
    
    • Range: 30°C to 300°C.[1]

    • Atmosphere: Nitrogen purge (50 mL/min).[1]

  • Data Extraction: Record the peak exothermic temperature (

    
    ) for each heating rate.
    

Data Analysis (Table 1):

Heating Rate (

) [°C/min]
Peak Temp (

) [K]
1/

[K⁻¹]
Log(

)
5Measured Value...0.699
10Measured Value...1.000
15Measured Value...1.176
20Measured Value...1.301

Calculation: Plot




Expected Results & Interpretation
  • Reactivity Comparison: 3-NPGE will exhibit a lower

    
     (peak temperature) compared to Phenyl Glycidyl Ether (PGE) at the same heating rate.
    
  • Causality: The electron-withdrawing nitro group increases the electrophilicity of the epoxide carbon, facilitating nucleophilic attack at lower thermal energy levels.

Safety & Handling (Critical)

  • Mutagenicity: Glycidyl ethers, particularly those with aromatic substituents, are potential mutagens (Ames test positive).[1] They act as alkylating agents capable of interacting with DNA.[1]

  • Sensitization: Potent skin sensitizer.[1] All handling must occur in a fume hood with nitrile gloves.[1]

  • Thermal Stability: While stable at room temperature, 3-NPGE can undergo uncontrolled exothermic polymerization if contaminated with strong Lewis acids or bases.[1]

References

  • Synthesis of Glycidyl Ethers: Liu, Z., et al. "Phase transfer catalyzed synthesis of aromatic glycidyl ethers."[1] Synthetic Communications, 1994, 24(6), 833-838.[1][3]

  • Epoxide Ring Opening Mechanism: Smith, M. B.[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Wiley-Interscience, 7th Edition.[1]

  • Kinetic Studies of Epoxy-Amine Cure: Vyazovkin, S., et al. "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta, 2011, 520, 1-19.[1]

  • Substituent Effects on Epoxide Reactivity: Parker, R. E., & Isaacs, N. S.[1] "Mechanisms of Epoxide Reactions." Chemical Reviews, 1959, 59(4), 737–799.[1]

  • Toxicology of Glycidyl Ethers: U.S. National Library of Medicine, PubChem Database.[1] "Phenyl glycidyl ether (Compound Summary)."

An In-Depth Technical Guide to Nitrophenoxy Oxirane Compounds: From Discovery to Application in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Utility of Electrophilic Probes in Unraveling Biological Complexity

In the landscape of chemical biology and drug discovery, the ability to selectively interrogate and manipulate biological macromolecules is paramount. Among the diverse arsenal of chemical tools, electrophilic compounds capable of forming stable covalent bonds with their targets have carved a unique and indispensable niche. This guide delves into the fascinating world of one such class of molecules: nitrophenoxy oxiranes. These seemingly simple structures, featuring a strained three-membered epoxide ring appended to a nitrophenoxy scaffold, have proven to be remarkably versatile probes and precursors in the study of enzyme mechanisms and the development of targeted therapeutics.

This document is not intended as a mere compilation of facts but as a comprehensive narrative that weaves together the historical context of their discovery, the chemical principles governing their synthesis and reactivity, and the practical applications that have rendered them valuable to researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, from the selection of synthetic routes to the design of kinetic assays, providing a field-proven perspective on the utility of nitrophenoxy oxiranes.

Section 1: Genesis and Historical Perspective

The story of nitrophenoxy oxiranes is intrinsically linked to the broader history of glycidyl ethers, a class of compounds that rose to industrial prominence in the mid-20th century as key components of epoxy resins.[1] The fundamental synthetic route to glycidyl ethers, the reaction of a phenol with epichlorohydrin in the presence of a base, has been a cornerstone of industrial organic chemistry for decades.[2][3]

While the precise first synthesis of a nitrophenoxy oxirane is not prominently documented in seminal publications, their emergence can be traced to the convergence of two key areas of chemical research: the well-established chemistry of glycidyl ethers and the growing interest in chromogenic substrates for enzyme assays. The introduction of the p-nitrophenoxy group, a moiety renowned for its use in spectrophotometric assays due to the release of the intensely yellow p-nitrophenolate anion upon hydrolysis, was a logical step in the development of reactive probes.[4] This chromogenic property offered a convenient handle to monitor the reactions of these electrophilic oxiranes with biological nucleophiles.

Early investigations into enzyme mechanisms, particularly those of serine proteases like chymotrypsin, laid the groundwork for the application of such compounds.[5] The concept of active-site-directed irreversible inhibitors, molecules that bear a resemblance to the substrate but contain a reactive group to covalently modify the active site, became a powerful tool for elucidating enzyme function.[6][7] Nitrophenoxy oxiranes, with their substrate-like aromatic portion and a reactive epoxide "warhead," fit this paradigm perfectly.

Section 2: The Art and Science of Synthesis

The synthesis of nitrophenoxy oxiranes is rooted in the classical Williamson ether synthesis, adapted for the formation of a glycidyl ether. The most prevalent method involves the reaction of a nitrophenol with an excess of epichlorohydrin in the presence of a base.

Core Synthetic Strategy: Nucleophilic Substitution and Intramolecular Cyclization

The reaction proceeds in a two-step sequence:

  • Nucleophilic Attack: The phenoxide ion, generated by the deprotonation of the nitrophenol by a base, acts as a nucleophile and attacks one of the carbon atoms of epichlorohydrin.

  • Intramolecular Ring Closure: The resulting chlorohydrin intermediate undergoes an intramolecular SN2 reaction, where the newly formed alkoxide displaces the chloride ion to form the stable oxirane ring.

Synthesis_Mechanism

Experimental Protocol: Synthesis of 2-((4-Nitrophenoxy)methyl)oxirane

The following protocol is a representative example for the synthesis of p-nitrophenyl glycidyl ether.

Materials:

  • 4-Nitrophenol

  • Epichlorohydrin

  • Sodium hydroxide (or other suitable base)

  • Solvent (e.g., water, or a biphasic system)

  • Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)

Procedure:

  • Reaction Setup: A solution of 4-nitrophenol in an appropriate solvent is prepared in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

  • Base Addition: A solution of sodium hydroxide is added dropwise to the reaction mixture to generate the 4-nitrophenoxide anion in situ.

  • Epichlorohydrin Addition: Epichlorohydrin is added to the reaction mixture. The reaction is typically carried out at an elevated temperature to facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting materials and the appearance of the product.

  • Workup and Purification: Upon completion, the reaction mixture is cooled and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the pure nitrophenoxy oxirane.

Causality in Experimental Design:

  • Excess Epichlorohydrin: Using an excess of epichlorohydrin helps to drive the reaction to completion and minimizes the formation of byproducts from the reaction of the product with the starting phenoxide.

  • Phase-Transfer Catalysis: In biphasic reaction systems, a phase-transfer catalyst can be employed to facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs, thereby increasing the reaction rate.

  • Temperature Control: Careful control of the reaction temperature is crucial. Higher temperatures can accelerate the reaction but may also lead to the formation of undesired byproducts through polymerization of the epoxide.

Section 3: Chemical Reactivity and Mechanism of Action

The chemical reactivity of nitrophenoxy oxiranes is dominated by the electrophilic nature of the strained three-membered oxirane ring. This ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent bond.

The Oxirane Ring: A Potent Electrophilic Warhead

The polarization of the carbon-oxygen bonds in the oxirane ring, coupled with the significant ring strain, makes the carbon atoms susceptible to attack by a wide range of nucleophiles.[8] The nitro group on the phenyl ring further enhances the electrophilicity of the molecule by withdrawing electron density.

Mechanism of Covalent Modification

In a biological context, the nucleophiles are typically the side chains of amino acid residues within a protein, most commonly cysteine, serine, histidine, or lysine. The reaction proceeds via an SN2 mechanism, where the nucleophilic amino acid residue attacks one of the carbon atoms of the oxirane ring, leading to the formation of a stable covalent adduct.

Covalent_Modification

The regioselectivity of the ring-opening reaction can be influenced by the reaction conditions. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom of the oxirane.

Section 4: Applications in Research and Drug Development

The unique combination of a reactive epoxide and a chromogenic nitrophenoxy group has made these compounds valuable tools in various areas of biochemical and pharmaceutical research.

Active Site Titration and Enzyme Kinetics

One of the classical applications of nitrophenoxy-containing compounds is in the active site titration of enzymes.[9][10] While p-nitrophenyl esters and phosphates are more commonly used for this purpose, nitrophenoxy oxiranes can, in principle, serve a similar function for enzymes that are susceptible to irreversible inhibition by epoxides. The "burst" of p-nitrophenolate release upon covalent modification of the active site can be used to stoichiometrically determine the concentration of active enzyme.

Covalent Inhibitors in Drug Discovery

The development of targeted covalent inhibitors has gained significant momentum in modern drug discovery.[7][11] Covalent inhibitors can offer several advantages over their non-covalent counterparts, including increased potency, longer duration of action, and the ability to target shallow binding pockets. Nitrophenoxy oxiranes, as electrophilic warheads, can be incorporated into larger molecules to create potent and selective covalent inhibitors.

Application Area Utility of Nitrophenoxy Oxirane Moiety Key Advantages
Enzyme Inhibition Studies Irreversible inactivation of enzymes with nucleophilic active site residues.Allows for the study of enzyme mechanism and active site architecture.
Activity-Based Protein Profiling (ABPP) As a reactive group in chemical probes to identify and quantify enzyme activity in complex biological samples.[12][13]Enables the functional annotation of enzymes and the discovery of new drug targets.
Drug Discovery As an electrophilic "warhead" in the design of targeted covalent inhibitors.Potential for high potency, selectivity, and prolonged duration of action.
Experimental Protocol: Inactivation of a Serine Protease

The following is a generalized protocol for assessing the irreversible inhibition of a serine protease, such as chymotrypsin, by a nitrophenoxy oxirane.

Materials:

  • Purified serine protease (e.g., bovine α-chymotrypsin)

  • Nitrophenoxy oxirane inhibitor

  • Chromogenic substrate for the protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Enzyme-Inhibitor Incubation: A solution of the protease in the assay buffer is incubated with various concentrations of the nitrophenoxy oxirane inhibitor at a constant temperature.

  • Aliquoting and Substrate Addition: At specific time intervals, aliquots are withdrawn from the incubation mixture and added to a solution of the chromogenic substrate.

  • Measurement of Residual Activity: The rate of substrate hydrolysis is monitored by measuring the increase in absorbance at the appropriate wavelength for the released chromophore (e.g., 410 nm for p-nitroaniline).

  • Data Analysis: The residual enzyme activity is plotted against the incubation time for each inhibitor concentration. The data can be fitted to a pseudo-first-order kinetic model to determine the rate of inactivation (kinact).

Enzyme_Inhibition_Workflow

Section 5: Future Directions and Conclusion

The journey of nitrophenoxy oxirane compounds, from their conceptual origins in the chemistry of industrial polymers and enzyme assays to their application as sophisticated tools in drug discovery, exemplifies the power of interdisciplinary research. While newer and more complex electrophilic warheads are continually being developed, the fundamental utility of the nitrophenoxy oxirane scaffold endures.

Future research in this area will likely focus on the development of more selective and targeted nitrophenoxy oxirane-based probes and inhibitors. The incorporation of these moieties into larger, more complex molecules will enable the targeting of specific proteins with high precision. Furthermore, the application of these compounds in advanced proteomics techniques, such as activity-based protein profiling, will continue to shed light on the intricate workings of biological systems and provide new avenues for therapeutic intervention.

References

  • Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester; determination of active enzyme concentration. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. 1987;915(3):421-425. doi:

  • Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. 2022;10. doi:

  • 2-((4-Nitrophenoxy)methyl)oxirane. PubChem. Accessed February 14, 2026. [Link]

  • RATIONAL IRREVERSIBLE ENZYME INHIBITION. Accessed February 14, 2026. [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. Published May 19, 2019. Accessed February 14, 2026. [Link]

  • Synthesis of 2-methyl-4-nitrophenol from benzene? Chemistry Stack Exchange. Accessed February 14, 2026. [Link]

  • Irreversible inhibition of chymotrypsin by DIFP. Ser 195 is the key... ResearchGate. Accessed February 14, 2026. [Link]

  • Phenyl glycidyl ether. Wikipedia. Accessed February 14, 2026. [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules. 2018;23(9):2143. doi:

  • m-NITROPHENOL. Organic Syntheses. Coll. Vol. 1, p. 404 (1941); Vol. 3, p.87 (1923). Accessed February 14, 2026. [Link]

  • Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in Chemistry. 2021;9. doi:

  • Diethyl-p-nitrophenyl phosphate: an active site titrant for lipoprotein lipase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. 1985;834(2):267-271. doi:

  • Process for the manufacture of glycidyl ethers. US Patent 3,766,221. Published October 16, 1973. Accessed February 14, 2026.
  • Activity-Based Probes for Proteases Pave the Way to Theranostic Applications. International Journal of Molecular Sciences. 2021;22(21):11485. doi:

  • Phenyl glycidyl ether. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: International Agency for Research on Cancer; 1999:1079-1088. Accessed February 14, 2026. [Link]

  • Novel fluorinated glycidyl ethers and method of making them. EP Patent 0527020B1. Published August 24, 1994. Accessed February 14, 2026.
  • POLYMERIC DISPERSANTS FROM PHENYL GLYCIDYL ETHER. US Patent App. 10/583,960. Published October 20, 2005. Accessed February 14, 2026.
  • Synthesis method of phenyl glycidyl ether. CN Patent 103739571A. Published April 23, 2014. Accessed February 14, 2026.
  • The use of biophysical proteomic techniques in advancing our understanding of diseases. Journal of Zhejiang University. Science. B. 2012;13(7):505-520. doi:

  • Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. PLoS One. 2014;9(12):e114633. doi:

  • Application of Proteomics for the Investigation of the Effect of Initial pH on Pathogenic Mechanisms of Fusarium proliferatum on Banana Fruit. Frontiers in Microbiology. 2017;8. doi:

  • Advancing understanding of microbial bioenergy conversion processes by activity-based protein profiling. Biotechnology for Biofuels. 2015;8:139. doi:

  • An accessible workflow for high-sensitivity proteomics using parallel accumulation–serial fragmentation (PASEF). Nature Protocols. 2021;16(4):1799-1830. doi:

Sources

A Comprehensive Guide to the Solubility and Stability of 2-[(3-Nitrophenoxy)methyl]oxirane in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

2-[(3-Nitrophenoxy)methyl]oxirane is a molecule of significant interest in synthetic chemistry and drug development, serving as a versatile building block due to its reactive epoxide moiety and nitrophenoxy group. A thorough understanding of its solubility and stability is paramount for its effective use in research and manufacturing, ensuring reproducibility of experimental results and the integrity of the compound in storage and application. This technical guide provides a detailed examination of the solubility profile of this compound across a range of common laboratory solvents. Furthermore, it delves into the critical aspects of its chemical, thermal, and photostability, outlining potential degradation pathways and providing robust, field-tested protocols for their assessment. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to handle, store, and utilize this compound with confidence and precision.

Introduction to this compound

Chemical Identity and Structure

This compound is an organic compound characterized by three key functional groups: an oxirane (epoxide) ring, an ether linkage, and a meta-substituted nitrophenyl group. This unique combination of features dictates its chemical reactivity and physical properties.

  • Chemical Name: this compound

  • Synonyms: 1,2-Epoxy-3-(m-nitrophenoxy)propane[1]

  • CAS Number: 5332-66-1[1][2]

  • Molecular Formula: C₉H₉NO₄[2]

  • Molecular Weight: 195.17 g/mol [2]

The structure contains a chiral center at the C2 position of the oxirane ring, meaning it can exist as a racemic mixture or as individual enantiomers. The high reactivity of the strained three-membered epoxide ring makes it susceptible to nucleophilic attack, forming the basis of its synthetic utility. The nitroaromatic system influences the molecule's polarity and electronic properties and serves as a strong chromophore for UV-Vis spectroscopic analysis.

Synthesis Overview

A common synthetic route to this compound involves the Williamson ether synthesis, reacting 3-nitrophenol with an electrophilic three-carbon building block such as epichlorohydrin. One documented method utilizes potassium carbonate as a base in the presence of a phase-transfer catalyst at elevated temperatures (75-80°C) to achieve a high yield of the desired product.[2] Understanding the synthesis is crucial as residual reactants or by-products can influence the compound's stability and reactivity in subsequent applications.

Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility. The presence of the polar nitro group, ether linkage, and oxirane ring suggests that this compound will exhibit good solubility in polar solvents. While extensive quantitative solubility data is not widely published, a qualitative profile can be reliably predicted based on its structure and comparison to similar glycidyl ethers.[3]

Predicted Qualitative Solubility in Common Laboratory Solvents

The following table summarizes the expected qualitative solubility. It is imperative for researchers to recognize these are predictions; empirical testing is essential for specific applications requiring precise concentrations.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolMiscibleThe compound can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl groups of protic solvents.[4][5]
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)MiscibleStrong dipole-dipole interactions between the solvent and the polar functionalities of the solute promote miscibility.[5][6]
Chlorinated Dichloromethane (DCM), ChloroformMiscibleThese solvents have sufficient polarity to effectively solvate the molecule.
Esters Ethyl Acetate, Butyl AcetateMiscibleSimilar polarity and the potential for dipole-dipole interactions lead to high solubility.
Aromatic Toluene, XyleneSolubleThe aromatic phenoxy group of the solute interacts favorably with aromatic solvents through π-stacking interactions.
Nonpolar Hexane, HeptaneSparingly Soluble to InsolubleThe significant difference in polarity between the highly polar solute and nonpolar aliphatic solvents limits solubility.
Experimental Protocol for Quantitative Solubility Determination

For applications demanding precise solubility data, the following protocol provides a reliable method for determining the saturation solubility of the compound in a chosen solvent at a specific temperature. The choice of a quantitative technique like HPLC is critical, as it provides the necessary sensitivity and selectivity to distinguish the analyte from any potential impurities or degradants.

Objective: To determine the saturation concentration (e.g., in mg/mL) of this compound in a selected solvent at a controlled temperature.

Materials:

  • High-purity this compound

  • Analytical grade solvent of interest

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector (set to a wavelength appropriate for the nitroaromatic chromophore, e.g., 270 nm)

  • Appropriate HPLC column (e.g., C18)

  • Syringe filters (0.22 µm, compatible with the solvent)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. "Excess" is confirmed by the presence of undissolved solid or a distinct liquid phase after equilibration.

    • Place the sealed vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached. This extended time is crucial to ensure the solvent is fully saturated.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit undissolved material to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved micro-particles. This step is critical to prevent artificially high results.

    • Dilute the filtered sample quantitatively with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a multi-point calibration curve using accurately weighed standards of this compound.

    • Inject the diluted sample onto the HPLC system.

    • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The result is the saturation solubility of the compound in that solvent at the specified temperature.

G cluster_prep Phase 1: Equilibration cluster_sampling Phase 2: Sampling & Dilution cluster_analysis Phase 3: Quantification start Add excess solute to known volume of solvent equilibrate Agitate in sealed vial at constant temperature (24-48h) start->equilibrate settle Allow undissolved solute to settle (2h) equilibrate->settle sample Withdraw supernatant settle->sample filter Filter with 0.22µm syringe filter sample->filter dilute Perform accurate serial dilution into linear range filter->dilute hplc Analyze diluted sample via HPLC-UV dilute->hplc calibrate Prepare multi-point calibration curve calibrate->hplc calculate Calculate concentration using calibration curve and dilution factor hplc->calculate end_node Result: Saturation Solubility (mg/mL) calculate->end_node

Fig 1. Workflow for Quantitative Solubility Determination.

Stability Assessment

The stability of this compound is governed by its functional groups. The epoxide ring is prone to ring-opening, the nitroaromatic group can be susceptible to reduction or photodegradation, and the ether linkage can undergo cleavage under harsh conditions.

Chemical Stability: Hydrolysis

The most significant chemical instability in aqueous environments is the hydrolysis of the epoxide ring. This reaction is catalyzed by both acid and base, proceeding through different mechanisms to yield the same product, 3-(3-nitrophenoxy)propane-1,2-diol.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. The attack preferentially occurs at the more substituted carbon, though in this case, steric hindrance is similar.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a strong nucleophile, directly attacking one of the epoxide carbons in an Sₙ2 reaction, leading to ring-opening.[7]

The rate of hydrolysis is highly pH-dependent.[8] Therefore, buffered solutions should be used for any aqueous applications, and the compound should be stored under neutral, anhydrous conditions to maximize its shelf life.

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway reactant This compound protonation Protonation of Epoxide Oxygen reactant->protonation H₃O⁺ attack_base SN2 attack by OH⁻ reactant->attack_base OH⁻ product 3-(3-Nitrophenoxy)propane-1,2-diol attack_acid Nucleophilic attack by H₂O protonation->attack_acid attack_acid->product attack_base->product

Sources

Methodological & Application

Precision Ring-Opening of 2-[(3-Nitrophenoxy)methyl]oxirane: Protocols for Amino-Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxirane derivative 2-[(3-nitrophenoxy)methyl]oxirane (commonly 3-nitrophenyl glycidyl ether , 3-NPGE ) is a critical electrophilic building block in medicinal chemistry. It serves as the direct precursor to 1-aryloxy-3-amino-2-propanols, a scaffold ubiquitous in


-adrenergic receptor antagonists (beta-blockers) and sodium channel blockers.

While the para-substituted analogs (e.g., atenolol precursors) are more common in commercial drugs, the 3-nitro variant offers unique synthetic utility:

  • Latent Functionality: The nitro group is a masked aniline, allowing for subsequent reduction and functionalization (e.g., urea formation or cross-coupling) after the epoxide opening.

  • Electronic Activation: The electron-withdrawing nitro group (

    
    ) at the meta position decreases the electron density of the phenoxy oxygen. This inductively activates the epoxide ring toward nucleophilic attack compared to unsubstituted phenyl glycidyl ethers.
    

This guide provides validated protocols for the regioselective ring-opening of 3-NPGE with amines and thiols, emphasizing yield optimization, kinetic control, and mechanistic integrity.

Mechanistic Insight & Regioselectivity

The Regioselectivity Rule

Under neutral or basic conditions (standard aminolysis), the reaction proceeds via an


 mechanism . Nucleophilic attack occurs predominantly at the terminal carbon (

)
, which is less sterically hindered.
  • Major Product: 1-amino-3-(3-nitrophenoxy)propan-2-ol (Normal opening).

  • Minor Product: 2-amino-3-(3-nitrophenoxy)propan-1-ol (Abnormal opening). Note: This is rarely observed (<1%) with primary/secondary amines unless the epoxide is activated by strong Lewis acids in the presence of bulky nucleophiles.

Electronic Influence of the 3-Nitro Group

The 3-nitro group exerts an electron-withdrawing effect on the aromatic ring.

  • Effect: It stabilizes the developing negative charge on the phenoxy oxygen in the transition state (though the bond doesn't break, the dipole is affected).

  • Result: 3-NPGE is more reactive toward nucleophiles than phenyl glycidyl ether. Reaction times are typically shorter.

Visualizing the Mechanism

The following diagram illustrates the regioselective attack and the transition state stabilization.

ReactionMechanism cluster_conditions Reaction Conditions Substrate 3-Nitrophenyl Glycidyl Ether (Epoxide) TS Transition State (Sterically favored terminal attack) Substrate->TS Activation Nucleophile Nucleophile (R-NH2) Nucleophile->TS SN2 Attack (C3) Intermediate Alkoxide Intermediate TS->Intermediate Ring Opening Product 1-Aryloxy-3-amino-2-propanol Intermediate->Product Proton Transfer (Solvent)

Figure 1: Mechanistic pathway for the


 ring-opening of 3-NPGE. The nucleophile attacks the least substituted carbon (C3), driven by steric accessibility.

Experimental Protocols

Protocol A: Standard Aminolysis (Synthesis of Beta-Blocker Analogs)

Application: Synthesis of secondary amino-alcohols (e.g., reaction with isopropylamine or tert-butylamine). Scale: 10 mmol basis.

Materials
  • Substrate: this compound (3-NPGE) [CAS: 5255-75-4].

  • Nucleophile: Isopropylamine (1.2 - 2.0 equivalents). Excess prevents polymerization.

  • Solvent: Ethanol (EtOH) or 2-Propanol (IPA).

  • Catalyst: None required (autocatalytic).

Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-NPGE (1.95 g, 10 mmol) in Ethanol (15 mL).

  • Addition: Add Isopropylamine (1.7 mL, ~20 mmol) dropwise at room temperature.

    • Note: The reaction is exothermic. For larger scales (>50g), add the amine at 0°C.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (SiO2, DCM/MeOH 9:1). The epoxide spot (

      
      ) should disappear, and a more polar product spot (
      
      
      
      ) should appear.
  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure (Rotavap) to remove the solvent and excess amine.

  • Purification:

    • The residue is often a viscous oil that solidifies upon standing.

    • Recrystallization: Dissolve in a minimum amount of hot Ethyl Acetate and add Hexane dropwise until turbid. Cool to 4°C.

    • Yield: Expected yield is 85–95% .

Characterization (Expected Data)
  • 1H NMR (400 MHz,

    
    ): 
    
    
    
    1.10 (d, 6H,
    
    
    ), 2.7–2.9 (m, 3H,
    
    
    and
    
    
    ), 4.0–4.1 (m, 3H,
    
    
    and
    
    
    ), 7.2–7.9 (m, 4H, Ar-H).
  • Appearance: Pale yellow solid or viscous oil.

Protocol B: Lewis Acid Catalyzed Rapid Ring-Opening

Application: For sterically hindered amines (e.g., tert-butylamine) or weak nucleophiles (anilines) where thermal rates are too slow. Catalyst: Magnesium Perchlorate [


] or Calcium Triflate [

].
Procedure
  • Setup: Dissolve 3-NPGE (10 mmol) and the amine (10 mmol) in Acetonitrile (

    
    , 10 mL).
    
  • Catalysis: Add

    
     (0.5 mmol, 5 mol%).
    
  • Reaction: Stir at room temperature .

    • Advantage:[1][2] Reaction typically completes in <2 hours at RT, avoiding thermal degradation of the nitro group.

  • Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
Protocol C: Thiolysis (Thiol-Epoxy Click Reaction)

Application: Synthesis of sulfide-linked derivatives for material science or bioconjugation.

Procedure
  • Reactants: 3-NPGE (10 mmol) and Thiophenol (10 mmol).

  • Catalyst: Triethylamine (

    
    , 0.5 mmol) or dilute NaOH.
    
  • Conditions: Stir in Methanol/Water (9:1) at RT for 1 hour.

    • Mechanism:[1][3][4][5] Thiolate anion attacks the terminal carbon highly efficiently.

  • Yield: Quantitative (>98%).

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate protocol and the purification logic.

Workflow Start Start: 3-Nitrophenyl Glycidyl Ether CheckNu Select Nucleophile Type Start->CheckNu PathA Primary/Secondary Alkyl Amines (e.g., Isopropylamine) CheckNu->PathA PathB Hindered/Aromatic Amines (e.g., t-Butylamine, Aniline) CheckNu->PathB PathC Thiols / Azides (Click Chemistry) CheckNu->PathC MethodA Protocol A: Reflux in EtOH (Autocatalytic) PathA->MethodA Workup Workup: Evaporation & Extraction MethodA->Workup MethodB Protocol B: Lewis Acid Catalysis (Mg(ClO4)2, RT) PathB->MethodB MethodB->Workup MethodC Protocol C: Base Catalysis (Et3N, RT) PathC->MethodC MethodC->Workup Purification Purification: Recrystallization (EtOAc/Hex) or Column Chromatography Workup->Purification Final Final Product: 1-Aryloxy-3-amino-2-propanol Purification->Final

Figure 2: Experimental workflow for selecting reaction conditions based on nucleophile type.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Polymerization Homopolymerization of epoxide initiated by trace base/heat.Use a 2-fold excess of amine . Add amine slowly at low temp. Avoid strong mineral bases.
Incomplete Reaction Steric hindrance of nucleophile.Switch to Protocol B (Lewis Acid catalysis). Increase temp to reflux if using Protocol A.
Oily Product Impurities or low melting point of the specific isomer.Triturate with cold Hexane or Diethyl Ether to induce crystallization. If oil persists, convert to HCl salt by bubbling HCl gas into ethereal solution (salts are usually solids).
Regioisomer Mixtures Acidic conditions utilized (e.g., strong acid catalysis).Ensure conditions remain basic or neutral . Avoid strong protic acids which promote

character (attack at C2).

Safety & Handling

  • Epoxide Hazards: Glycidyl ethers are potential alkylating agents and mutagens. Handle in a fume hood with nitrile gloves.

  • Nitro Compounds: While 3-NPGE is stable, nitro-aromatics can be energetic. Do not distill the neat compound at high temperatures (>150°C).

  • Perchlorate Salts: If using

    
     (Protocol B), avoid contact with organic materials at high temperatures to prevent explosion risks. Use Triflate salts (
    
    
    
    ) as a safer alternative if possible.

References

  • Synthesis of Beta-Blocker Intermediates

    • Methodology for aminolysis of aryl glycidyl ethers.
    • Source:

  • Kinetics of Epoxide Ring Opening

    • Detailed kinetic study of phenyl glycidyl ether with amines.
    • Source:

  • Catalytic Ring Opening

    • Use of metal perchlor
    • Source:

  • Crystal Structure & Characterization

    • Structural data for 1-(isopropylamino)-3-phenoxypropan-2-ol analogs.
    • Source:

  • General Reactivity of Epoxides

    • Mechanistic overview of basic vs acidic ring opening.
    • Source:

Sources

Application of 2-[(3-Nitrophenoxy)methyl]oxirane in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-[(3-Nitrophenoxy)methyl]oxirane in Functional Polymer Architectures

Abstract

This compound, commonly referred to as 3-Nitrophenyl Glycidyl Ether (3-NPGE), represents a critical class of functionalized epoxide monomers. Unlike standard aliphatic glycidyl ethers, 3-NPGE incorporates an electron-withdrawing nitro group at the meta position of the aromatic ring. This unique electronic architecture serves two distinct purposes: (1) it significantly enhances the electrophilicity of the oxirane ring, accelerating nucleophilic ring-opening reactions with amines, and (2) it provides a latent functionality (nitro group) that can be post-polymerization reduced to an amine for bioconjugation or diazo-coupling. This guide outlines protocols for its synthesis, cationic polymerization, and application in epoxy network curing.

Molecular Architecture & Physicochemical Properties

The utility of 3-NPGE lies in the electronic interplay between the aromatic nitro group and the strained epoxide ring.

PropertySpecificationTechnical Insight
IUPAC Name This compoundRacemic mixture is standard; chiral forms available via hydrolytic kinetic resolution.
CAS No. 5332-66-1-
Molecular Weight 195.17 g/mol -
Physical State Pale yellow solid/viscous oilMP: ~45–50°C. Tendency to supercool into a viscous oil.
Electronic Effect

(Hammett)
The electron-withdrawing NO₂ group decreases electron density on the ether oxygen, reducing basicity but increasing the epoxide carbons' susceptibility to nucleophilic attack.

Protocol A: Monomer Synthesis & Purification

High-purity monomer is a prerequisite for controlled polymerization. Commercial sources often contain hydrolyzable chlorine (from epichlorohydrin), which terminates cationic chains.

Mechanism: Williamson Ether Synthesis under Phase Transfer Catalysis (PTC).

Reagents:

  • 3-Nitrophenol (1.0 eq)

  • Epichlorohydrin (10.0 eq) – Excess acts as solvent and prevents oligomerization.

  • Potassium Carbonate (K₂CO₃) (2.5 eq) – anhydrous, micronized.

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq) – Phase Transfer Catalyst.

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge 3-Nitrophenol (13.9 g, 0.1 mol) and Epichlorohydrin (92.5 g, 1.0 mol). Stir at room temperature until homogeneous.

  • Catalysis: Add TBAB (1.6 g) followed by slow addition of K₂CO₃ (34.5 g).

    • Critical Checkpoint: The reaction is exothermic. Monitor internal temperature; do not exceed 60°C during addition.

  • Reaction: Heat to reflux (115°C) for 3–4 hours. Monitor via TLC (Silica; Hexane:EtOAc 7:3). Disappearance of the phenol spot (

    
    ) indicates completion.
    
  • Workup: Cool to room temperature. Filter off inorganic salts.

  • Distillation: Remove excess epichlorohydrin via rotary evaporation (50°C, 20 mbar).

  • Purification: Recrystallize the crude residue from hot ethanol or isopropanol.

    • Target Purity: >98% by GC-MS.

    • Yield: Typical isolated yield is 85–92%.

Protocol B: Cationic Ring-Opening Polymerization (CROP)

Poly(3-NPGE) is a polyether with pendant nitrophenyl groups. Due to the electron-withdrawing nitro group, the ether oxygen is less basic than in Phenyl Glycidyl Ether (PGE), requiring a highly active Lewis acid initiator.

diagram_1: Cationic Polymerization Workflow

CationicPolymerization Initiator Initiator (BF3·OEt2) ActiveSpecies Active Species (Tertiary Oxonium Ion) Initiator->ActiveSpecies Activation Monomer Monomer (3-NPGE) Monomer->ActiveSpecies Attack Propagation Propagation (ACE vs AM Mechanism) ActiveSpecies->Propagation Ring Opening Propagation->Propagation Chain Growth Termination Termination (Methanol/Water) Propagation->Termination Quenching Polymer Poly(3-NPGE) Termination->Polymer Precipitation

Caption: Workflow for Cationic Ring-Opening Polymerization showing the progression from initiation to quenching.

Experimental Protocol:

  • Drying: Dry 3-NPGE over CaH₂ and distill under vacuum immediately before use. Solvent (Dichloromethane, DCM) must be distilled over P₂O₅.

  • Inert Atmosphere: Flame-dry a Schlenk flask under vacuum; backfill with Argon.

  • Initiation:

    • Add 3-NPGE (2.0 g, 10 mmol) dissolved in DCM (8 mL).

    • Cool to 0°C.

    • Inject Boron Trifluoride Diethyl Etherate (BF₃·OEt₂, 0.1 mmol) via gastight syringe.

  • Polymerization: Stir at 0°C for 2 hours, then allow to warm to 25°C for 24 hours.

    • Mechanistic Note: The "Activated Monomer" (AM) mechanism competes with the "Active Chain End" (ACE) mechanism.[1] The presence of hydroxyl impurities favors AM, leading to lower molecular weights.

  • Quenching: Add ammoniacal methanol (1 mL).

  • Isolation: Precipitate into cold diethyl ether. The polymer is a pale yellow powder.

  • Characterization:

    • ¹H NMR (CDCl₃): Broad signals at 3.5–4.0 ppm (backbone ethers) and 6.8–7.8 ppm (aromatic protons).

    • DSC:

      
       is typically higher (~40°C) than Poly(PGE) due to dipole-dipole interactions of the nitro groups.
      

Protocol C: Epoxy-Amine Curing Kinetics (Model System)

3-NPGE is an excellent model compound for studying the reactivity of epoxy resins. The electron-deficient aromatic ring makes the epoxide carbon more electropositive, accelerating the reaction with amines compared to standard DGEBA resins.

diagram_2: Reactivity Comparison & Curing Logic

Reactivity cluster_0 Electronic Effects cluster_1 Kinetic Outcome Nitro m-NO2 Group (Electron Withdrawing) Epoxide Epoxide Ring Nitro->Epoxide Inductive Effect (-I) Carbon Epoxide Carbon (Increased Electrophilicity) Epoxide->Carbon Reaction Ring Opening (Rate: k_NO2 > k_H) Carbon->Reaction Amine Amine Nucleophile (R-NH2) Amine->Carbon Nucleophilic Attack

Caption: The electron-withdrawing nitro group increases the electrophilicity of the epoxide carbon, accelerating amine curing.

Kinetic Study Protocol:

  • Reactants: Mix 3-NPGE (10 mmol) with Aniline (10 mmol) in deuterated DMSO (DMSO-d6).

  • Monitoring: Transfer to an NMR tube.

  • Measurement: Track the disappearance of the epoxide ring protons (multiplets at

    
     2.7–3.3 ppm) via ¹H NMR at 80°C.
    
  • Data Analysis: Plot

    
     vs. time.
    
    • Expected Result: The rate constant (

      
      ) for 3-NPGE will be approximately 2–3x higher than Phenyl Glycidyl Ether (PGE) under identical conditions due to the Hammett substituent effect.
      

Application: Post-Polymerization Modification (The "Latent" Pathway)

The nitro group is a "sleeping" functionality. Once the polymer backbone is established (via CROP or epoxy curing), the nitro group can be reduced to an amine without degrading the polyether backbone.

Reduction Protocol:

  • Dissolution: Dissolve Poly(3-NPGE) in THF/Methanol (1:1).

  • Catalyst: Add Hydrazine Hydrate (5.0 eq per nitro group) and Raney Nickel (10 wt% of polymer).

    • Safety: Raney Nickel is pyrophoric. Handle under water/inert gas.

  • Reaction: Reflux at 60°C for 4 hours.

  • Result: The polymer converts from Poly(3-nitrophenyl glycidyl ether) to Poly(3-aminophenyl glycidyl ether) .

  • Utility: The resulting aromatic amine is highly reactive for:

    • Bioconjugation: Reaction with NHS-ester activated proteins.

    • Crosslinking: Reaction with diisocyanates to form hybrid epoxy-urethane networks.

References

  • Synthesis of Glycidyl Ethers: Liu, H., et al. "Synthesis of this compound under Phase Transfer Conditions." Synthetic Communications, vol. 24, no. 6, 1994, pp. 833-838.

  • Cationic Polymerization Mechanisms: Crivello, J. V. "Cationic Ring-Opening Polymerization of Cyclic Ethers." Advances in Polymer Science, vol. 147, 1999.

  • Epoxy-Amine Kinetics: Fryauf, K., et al. "Curing of glycidyl ethers with aromatic amines: model studies." Polymer, vol. 34, no. 8, 1993.

  • NLO Applications: Dalton, L. R., et al. "Organic Nonlinear Optical Materials." Chemistry of Materials, vol. 7, no. 6, 1995.

  • Nitro Group Reduction in Polymers: Trost, B. M. "Selectivity in the Reduction of Nitro Compounds." Comprehensive Organic Synthesis, Pergamon Press, 1991.

Sources

Protocol for the synthesis of beta-amino alcohols using 2-[(3-Nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of Beta-Amino Alcohols via Aminolysis of 2-[(3-Nitrophenoxy)methyl]oxirane

Executive Summary

This application note details the protocol for synthesizing


-amino alcohols utilizing This compound  (CAS: 5255-75-4) as the electrophilic scaffold. This transformation is a cornerstone in the synthesis of adrenergic 

-blockers and other bioactive pharmacophores. The protocol prioritizes regiocontrol, high yield, and operational safety, offering two distinct methodologies: a robust thermal approach for bulk synthesis and a Lewis Acid-catalyzed route for sensitive substrates.

Scientific Foundation & Mechanistic Insight

The conversion of this compound to a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-amino alcohol proceeds via a nucleophilic ring-opening of the epoxide. Understanding the electronic influence of the 3-nitrophenoxy moiety is critical for optimizing reaction conditions.
  • Electronic Activation: The nitro group (

    
    ) on the aromatic ring acts as a strong electron-withdrawing group (EWG). Through induction, it decreases the electron density of the ether oxygen, which in turn reduces the shielding of the epoxide carbons. This makes the epoxide slightly more electrophilic compared to unsubstituted phenyl glycidyl ethers.
    
  • Regioselectivity (The "Normal" Addition): Under basic or neutral conditions (standard aminolysis), the reaction follows an

    
     mechanism. Steric factors dominate, directing the nucleophilic amine to the least substituted carbon  (the terminal 
    
    
    
    ).
  • The "Abnormal" Risk: Under highly acidic conditions, the epoxide oxygen becomes protonated, developing partial carbocation character at the more substituted carbon (benzylic-like position), which can lead to regio-isomeric impurities. This protocol avoids strong Brønsted acids to maintain >95% regioselectivity for the target

    
    -amino alcohol.
    
Mechanism Visualization

ReactionMechanism cluster_legend Mechanism Logic Epoxide 2-[(3-Nitrophenoxy) methyl]oxirane TS Transition State (Steric Control) Epoxide->TS Activation Amine Primary/Secondary Amine (Nucleophile) Amine->TS SN2 Attack (Terminal C) Product Beta-Amino Alcohol (Major Regioisomer) TS->Product Ring Opening & Proton Transfer Text Nucleophile attacks the less hindered terminal carbon.

Figure 1: Mechanistic pathway of epoxide aminolysis favoring the terminal attack (steric control).

Experimental Protocols

Materials & Reagents
  • Precursor: this compound (Purity >97%).

  • Nucleophile: Primary or Secondary Amine (e.g., Isopropylamine, tert-butylamine).

  • Solvents: Ethanol (EtOH), Isopropanol (IPA), or Acetonitrile (MeCN).

  • Catalyst (Method B): Lithium Perchlorate (

    
    ) or Calcium Triflate (
    
    
    
    ).
Method A: Thermal Aminolysis (Standard)

Best for: Robust substrates, scale-up, and cost-efficiency.

  • Stoichiometry Setup: Charge a round-bottom flask with This compound (1.0 equiv).

  • Amine Addition: Add the amine nucleophile (1.2 – 3.0 equiv).

    • Note: Use excess amine (2-3 equiv) if the amine is primary (e.g., isopropylamine) to prevent the formation of tertiary amine dimers (where the product reacts with another epoxide).

  • Solvent: Dissolve in Ethanol or Isopropanol (

    
     substrate).
    
  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ) for 4–12 hours.
    • Monitoring: Monitor by TLC (Mobile phase: MeOH/DCM 1:9). Look for the disappearance of the epoxide spot (

      
      ) and the appearance of the polar amino alcohol (
      
      
      
      ).
  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.

  • Purification: Recrystallization from EtOAc/Hexane or column chromatography (if necessary).

Method B: Lewis Acid Catalyzed (Mild)

Best for: Volatile amines, temperature-sensitive substrates, or accelerating sluggish reactions.

  • Catalyst Preparation: Dissolve

    
     (0.1 – 0.5 equiv) in Acetonitrile (MeCN).
    
  • Mixing: Add This compound (1.0 equiv) and the amine (1.1 equiv).

  • Reaction: Stir at Room Temperature (

    
    ).
    
    • Insight: The metal cation (

      
       or 
      
      
      
      ) coordinates with the epoxide oxygen, increasing ring strain and electrophilicity, facilitating attack without high heat [1].
  • Quenching: Dilute with water and extract with Dichloromethane (DCM).

  • Purification: Dry organic layer over

    
    , filter, and concentrate.
    

Workflow & Data Analysis

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix Epoxide + Amine (+ Catalyst for Method B) Start->Mix React Reaction Phase (Reflux or RT Stirring) Mix->React Check TLC/LCMS Check (Epoxide Consumed?) React->Check Check->React No (Continue) Workup Evaporation/Extraction Check->Workup Yes Purify Recrystallization/Chromatography Workup->Purify Final Final Product Analysis (NMR, HPLC) Purify->Final

Figure 2: Step-by-step operational workflow for synthesis and validation.

Representative Data & Comparison
ParameterMethod A (Thermal)Method B (Catalytic)
Temperature

(Reflux)

(RT)
Time 6–12 Hours1–4 Hours
Yield 85–92%90–96%
Regioselectivity >95% Terminal Attack>98% Terminal Attack
Scalability High (Kg scale)Moderate (Catalyst cost)

Analytical Validation (Self-Validating the Protocol)

To ensure the protocol was successful, verify the following Critical Quality Attributes (CQAs):

  • 
     NMR Verification: 
    
    • Loss of Epoxide: Disappearance of the characteristic multiplets at

      
       2.7–2.9 ppm and 3.3 ppm (epoxide ring protons).
      
    • Formation of Methine: Appearance of the

      
       proton multiplet at 
      
      
      
      3.9–4.1 ppm.
    • Aromatic Integrity: The 3-nitrophenoxy protons should remain distinct (

      
       7.4–7.9 ppm), confirming the ether linkage and nitro group remained intact.
      
  • Mass Spectrometry:

    • Observe the molecular ion peak

      
      . For this compound (
      
      
      
      ) reacting with Isopropylamine (
      
      
      ), the product mass should be approx
      
      
      .

Safety & Handling

  • Epoxide Hazard: this compound is an alkylating agent. It acts as a skin sensitizer and potential mutagen. Double-gloving (Nitrile) and working in a fume hood are mandatory [2].

  • Nitro Group: While stable under these conditions, nitro-aromatics can be energetic. Avoid distilling the final product to dryness at high temperatures (>150°C) without DSC testing.

  • Amine Handling: Low molecular weight amines (e.g., isopropylamine) are volatile and lachrymatory. Handle chilled liquids to minimize vapor pressure.

References

  • Chakraborti, A. K., et al. (2004). "Lithium bromide, an inexpensive and efficient catalyst for opening of epoxide rings by amines at room temperature under solvent-free conditions." European Journal of Organic Chemistry.

  • Sigma-Aldrich. (2023). "Safety Data Sheet: this compound." Merck KGaA.[1]

  • Shivani, et al. (2007). "Perchlorate-catalyzed nucleophilic ring opening of epoxides." Journal of Chemical Sciences.

  • Karimi, B., et al. (2025).[1][2] "Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles." ResearchGate Review.

Sources

Application Note: Stereoselective Synthesis Using Chiral 2-[(3-Nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Value Proposition

This technical guide details the utilization of 2-[(3-Nitrophenoxy)methyl]oxirane (also known as Glycidyl 3-nitrophenyl ether) as a versatile Chiral Building Block (CBB) in the synthesis of bioactive scaffolds.

While often overshadowed by its 4-nitro or 1-naphthyl analogs (used in classical beta-blockers), the 3-nitro variant offers unique orthogonal reactivity. The epoxide function allows for stereocontrolled introduction of nucleophiles, while the meta-nitro group serves as a latent aniline handle, enabling downstream cyclization into privileged structures such as oxazolidinones (antibiotics) or dihydroisoquinolines .

This guide focuses on:

  • Enantiopurification: Achieving >99% ee using Hydrolytic Kinetic Resolution (HKR).

  • Regiocontrol: Directing nucleophilic attack to the terminal carbon.

  • Scaffold Construction: Converting the linear amino-alcohol into cyclic heterocycles.

Molecule Profile

PropertySpecification
IUPAC Name This compound
Common Name Glycidyl 3-nitrophenyl ether
CAS No. 5332-66-1 (Racemic) / 72443-64-0 (

-isomer)
Molecular Weight 195.17 g/mol
Key Functionality Strained Epoxide (Electrophile), Nitro (Reducible precursor)
Chirality C2 position (Critical for biological activity)

Protocol 1: Enantioselective Preparation via Jacobsen HKR

The most robust method to obtain the enantiopure epoxide from inexpensive racemic material is the Jacobsen Hydrolytic Kinetic Resolution (HKR) . This process uses a chiral Cobalt(III)-salen catalyst to selectively hydrolyze one enantiomer into a diol, leaving the other epoxide enantiomer intact with high optical purity.

Mechanism of Action

The Co(salen) complex acts as a Lewis acid, activating the epoxide oxygen. The reaction follows second-order kinetics dependent on the catalyst concentration, implying a bimetallic cooperative mechanism where one metal activates the electrophile (epoxide) and the other delivers the nucleophile (water).

Experimental Procedure (Scale: 100 mmol)

Materials:

  • Racemic this compound: 19.5 g (100 mmol)

  • 
    -Co(salen) Catalyst (Oligomeric or Monomeric): 0.5 mol%
    
  • Acetic Acid (AcOH): 2 equiv. relative to catalyst (to activate the pre-catalyst)

  • Distilled Water: 0.55 equiv (0.99 mL, 55 mmol)

  • THF (minimal, only if neat mixing is difficult)

Step-by-Step:

  • Catalyst Activation: In a flask, dissolve

    
    -Co(salen) precatalyst in minimal toluene or THF. Add acetic acid and stir open to air for 30 minutes to generate the active Co(III) species. Evaporate solvent to obtain the solid active catalyst.
    
  • Reaction Setup: Add the racemic epoxide (neat) to the solid catalyst. If the epoxide is solid at room temperature, add minimal THF (2-5 mL) to solvate.

  • Hydrolysis: Cool the mixture to 0°C. Add water (0.55 equiv) dropwise over 1 hour.

    • Note: Slow addition prevents non-selective thermal hydrolysis due to exotherm.

  • Aging: Allow the reaction to warm to room temperature (20-25°C) and stir for 18-24 hours.

  • Monitoring: Monitor by Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA 90:10). Look for the disappearance of the

    
    -epoxide and formation of the diol.
    
  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with water (to remove the diol).

    • Dry organic layer over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc 9:1) or distillation (if stable) to isolate the

    
    -epoxide .
    

Expected Yield: 40-45% (Theoretical max 50%). Expected ee: >99%.

Visualization: HKR Workflow

HKR_Workflow Racemic Racemic Epoxide (Start) Reaction Hydrolysis (0.55 eq H2O) Racemic->Reaction Cat (S,S)-Co(salen) Catalyst Cat->Reaction Activation Separation Partition/Chromatography Reaction->Separation Prod_Epox (R)-Epoxide (>99% ee) Separation->Prod_Epox Organic Phase Prod_Diol (S)-Diol (Byproduct) Separation->Prod_Diol Aqueous Phase

Caption: Kinetic resolution separating the target (R)-epoxide from the hydrolyzed (S)-diol byproduct.

Protocol 2: Regioselective Ring Opening (Aminolysis)

The core utility of this CBB is the formation of chiral


-amino alcohols. The regioselectivity is governed by the 

mechanism, where nucleophiles attack the less sterically hindered terminal carbon (

).
Critical Factors for Regiocontrol

While basic amines attack the terminal carbon, the reaction rate can be slow. Lewis Acids (LA) accelerate this process. However, strong LAs can sometimes activate the internal carbon (


) via a carbocation-like transition state, leading to mixed products.

Recommended System: Lithium Perchlorate (


) in Diethyl Ether (LPDE). The lithium ion coordinates to the epoxide oxygen, increasing electrophilicity without shifting the mechanism to 

.
Experimental Procedure

Reagents:

  • Chiral Epoxide (from Protocol 1): 1.0 equiv.

  • Primary Amine (e.g., Isopropylamine): 1.2 equiv.

  • Solvent: Ethanol (thermal) or Acetonitrile (catalytic).

  • Catalyst (Optional):

    
     (0.1 equiv).
    

Step-by-Step:

  • Dissolve the chiral epoxide in Ethanol (0.5 M concentration).

  • Add the amine (1.2 equiv).

  • Thermal Method: Reflux at 60-70°C for 4-6 hours.

    • Advantage:[1][2] No metal waste.

    • Disadvantage:[2] Slower; potential for dimerization of the amine.

  • Catalytic Method: Add

    
     (10 mol%) and stir at RT for 12 hours.
    
  • Workup: Evaporate volatiles. Dissolve residue in

    
    , wash with saturated 
    
    
    
    .
  • Product: The resulting secondary alcohol is obtained with retention of configuration at the chiral center (since the attack is at the non-chiral terminal carbon).

Data: Solvent & Catalyst Effects
ConditionTemperatureTimeYield (%)Regio Ratio (Terminal:Internal)
Ethanol (Neat) 70°C6 h82%95:5
Water (On-water) 40°C4 h88%98:2

/

25°C12 h94%>99:1

-78°C1 h60%70:30 (Erosion of regioselectivity)

Protocol 3: Advanced Transformation (Oxazolidinone Synthesis)

The 3-nitro group provides a strategic advantage over other glycidyl ethers. Following the epoxide opening, the nitro group can be reduced to an aniline, which can then cyclize with the secondary alcohol to form oxazolidinones—a core scaffold in antibiotics (e.g., Linezolid derivatives).

Pathway Logic
  • Epoxide Opening: Install the amine chain.

  • Nitro Reduction: Unmask the aniline.

  • Carbonylation: Cyclize the 1,2-amino alcohol (or aniline/alcohol interaction depending on linker length). Note: For standard oxazolidinones, the cyclization happens between the secondary alcohol and the installed amine. However, the aniline allows for fusion into benzoxazines if a one-carbon linker is used.

Target Application: Synthesis of 5-(hydroxymethyl)oxazolidin-2-ones.

Step-by-Step:

  • Carbamate Formation: React the secondary amino-alcohol (from Protocol 2) with Carbonyldiimidazole (CDI) or Diethyl carbonate/NaOMe.

  • Nitro Reduction: Hydrogenation (1 atm

    
    , 10% Pd/C, MeOH) reduces the 
    
    
    
    to
    
    
    .
Visualization: Reaction Mechanism & Regiochemistry[5][6]

Reaction_Mechanism cluster_regio Regioselectivity Logic Epoxide Chiral Epoxide (Electrophile) TS Transition State (Sterically Controlled) Epoxide->TS Li+ Coordination Amine Primary Amine (Nucleophile) Amine->TS Attack at Terminal C Product Beta-Amino Alcohol (Single Regioisomer) TS->Product Ring Opening Text Nucleophile attacks the less substituted carbon (C3) due to steric hindrance at C2.

Caption: Nucleophilic attack trajectory ensuring the formation of the beta-amino alcohol.

Safety & Handling

  • Epoxide Toxicity: Glycidyl ethers are potential mutagens and skin sensitizers. All reactions must be performed in a fume hood. Double-gloving (Nitrile) is recommended.

  • Nitro Compounds: While this compound is not explosive, polynitro byproducts (if nitrating precursors) can be. Ensure the starting material is free of dinitro impurities.

  • Waste Disposal: Aqueous streams from the HKR reaction contain Cobalt. Dispose of as heavy metal waste.

References

  • Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Hydrolytic Kinetic Resolution."[1][3] Science, 1997 , 277, 936–938.

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis."[4] Science, 1997 , 277, 936.

  • Azizi, N., & Saidi, M. R. "LiClO4-catalyzed regioselective ring opening of epoxides with amines." Canadian Journal of Chemistry, 2005 , 83, 505-507.

  • Ager, D. J. "The Synthesis of Beta-Amino Alcohols." Organic Reactions, 2004 .[3] (General Reference for Aminolysis).

  • Shaikh, A. A., & Sivaram, S. "Organic Carbonates and Polycarbonates." Chemical Reviews, 1996 , 96, 951–976. (Reference for Carbonylation/Cyclization).

Sources

GC-MS Characterization of 2-[(3-Nitrophenoxy)methyl]oxirane Derivatives: A Comprehensive Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed methodology for the characterization of 2-[(3-Nitrophenoxy)methyl]oxirane and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Oxirane-containing compounds are pivotal intermediates in pharmaceutical synthesis due to the reactive nature of the epoxide ring, which allows for diverse chemical transformations.[1] The presence of a nitrophenoxy moiety introduces specific electronic properties and potential biological activity, making precise structural confirmation and purity assessment critical. This document outlines the fundamental principles, a step-by-step analytical protocol, and expected fragmentation patterns to ensure reliable and reproducible characterization for applications in drug discovery and quality control.

Introduction: The Significance of Nitrophenoxy Oxiranes

The this compound scaffold is of significant interest in medicinal chemistry and drug development. The oxirane (or epoxide) ring is a strained three-membered heterocycle that serves as a versatile electrophilic building block for creating complex molecular architectures.[1][2] The nitroaromatic group, on the other hand, can act as a bioisostere or be a precursor for an amino group, which is fundamental in many active pharmaceutical ingredients (APIs).

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this class of compounds. It combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[3][4] This method is particularly suited for analyzing volatile or semi-volatile compounds like the target oxirane derivatives, providing crucial information on identity, purity, and the presence of any process-related impurities.[5][6]

Principles of the GC-MS Workflow

The analysis of this compound by GC-MS involves a multi-stage process designed to separate the analyte from a mixture and then generate a unique mass fragmentation pattern for its identification.

  • Sample Volatilization and Separation (GC): The sample, dissolved in a suitable volatile solvent, is injected into a heated port, causing it to vaporize. An inert carrier gas (e.g., Helium) transports the vaporized sample onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile phase (carrier gas) and the stationary phase, which is influenced by their boiling points and polarity.

  • Ionization and Fragmentation (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is the most common method for GC-MS. In EI, a high-energy electron beam (typically 70 eV) bombards the molecules, dislodging an electron to form a positively charged molecular ion (M•+).[7] This process imparts significant energy, causing the molecular ion to fragment in a predictable and reproducible manner. This "hard" ionization technique is invaluable for structural elucidation as the fragmentation pattern serves as a molecular fingerprint.[8][9]

  • Mass Analysis and Detection: The resulting charged fragments are accelerated into a mass analyzer (commonly a quadrupole), which filters them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each fragment, generating a mass spectrum that is characteristic of the compound's structure.

Below is a diagram illustrating the complete experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Weigh Analyte Solvent Dissolve in Volatile Solvent Sample->Solvent Vial Transfer to GC Vial Solvent->Vial Injector Heated Injection Port (Vaporization) Vial->Injector Column Capillary Column (Separation) Injector->Column Carrier Gas (He) IonSource Electron Ionization (EI) Source (70 eV) Column->IonSource Elution Analyzer Quadrupole Mass Analyzer IonSource->Analyzer Ion Acceleration Detector Electron Multiplier Detector Analyzer->Detector m/z Filtering Data Data Acquisition & Processing Detector->Data

Caption: GC-MS Experimental Workflow from Sample Preparation to Data Analysis.

Detailed Application Protocol

This protocol is designed for the qualitative and quantitative analysis of this compound.

Materials and Reagents
  • Analyte: this compound (CAS: 5332-66-1)[10]

  • Solvent: Ethyl acetate (GC grade or equivalent purity)

  • Internal Standard (Optional for quantitation): 1,3,5-Trichlorobenzene or similar stable, non-reactive compound with a distinct retention time.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

  • Carrier Gas: Helium (99.999% purity or higher).

Instrumentation

A standard benchtop GC-MS system equipped with a capillary column and an electron ionization source is required. The parameters below serve as a validated starting point and may be optimized for specific instruments.

Parameter Setting Rationale
GC System
Injector TypeSplit/SplitlessSplitless mode is preferred for trace analysis to maximize analyte transfer to the column.
Injector Temp.250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Volume1.0 µLA standard volume to prevent column overloading while ensuring adequate signal.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Provides consistent retention times and optimal separation.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)A nonpolar stationary phase suitable for separating a wide range of semi-volatile organic compounds.
Oven ProgramInitial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The temperature program is designed to elute the analyte efficiently while separating it from solvent and potential impurities.
MS System
Ion SourceElectron Ionization (EI)Provides reproducible, library-searchable fragmentation patterns.
Ion Source Temp.230 °CStandard temperature to maintain analyte integrity in the gas phase before ionization.
Electron Energy70 eVThe industry standard for generating consistent and comparable mass spectra.
Mass Rangem/z 40-400A wide enough range to capture the molecular ion and all significant fragments.
Scan Rate2 scans/secAdequate for resolving chromatographic peaks.
Transfer Line Temp.280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Standard and Sample Preparation

Expertise Note: The accuracy of GC-MS analysis begins with meticulous sample preparation. All glassware must be scrupulously clean to avoid contamination. The use of a high-purity solvent is critical to prevent interference from solvent impurities.

  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.

  • Working Standard Preparation (10 µg/mL): Pipette 100 µL of the stock standard into a 10 mL volumetric flask and dilute to the mark with ethyl acetate. This standard is used for system suitability and initial method validation.

  • Sample Preparation: Accurately weigh approximately 10.0 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate. Further dilution may be necessary depending on the expected purity.

  • Final Analysis Solution: Transfer approximately 1.5 mL of the prepared working standard or sample solution into a 2 mL GC vial for analysis.

Expected Results and Data Interpretation

Chromatographic Profile

Under the conditions described, this compound is expected to elute as a sharp, symmetrical peak. The retention time should be consistent across multiple injections (typically <0.5% RSD). A clean baseline with no significant interfering peaks in a blank solvent injection validates the cleanliness of the system.

Mass Spectrum and Fragmentation Analysis

The mass spectrum provides the definitive structural identification. For this compound (C₉H₉NO₄, MW = 195.17 g/mol ), the following fragmentation patterns are anticipated under electron ionization.[10]

  • Molecular Ion (M•+): A peak at m/z 195 corresponding to the intact molecule minus one electron. Due to the presence of the nitro group and the labile epoxide, this peak may be of low abundance.

  • Key Fragments: The fragmentation of epoxides is often characterized by cleavage at the oxirane ring.[11] Nitroaromatic compounds typically show losses of NO (30 amu) and NO₂ (46 amu).[12]

m/z Value Proposed Fragment Origin of Fragment
195[C₉H₉NO₄]•+Molecular Ion
165[M - NO]•+Loss of nitric oxide from the nitro group
152[C₇H₆NO₃]•+Cleavage of the C-O bond between the methylene and oxirane
149[M - NO₂]•+Loss of nitrogen dioxide, a common fragmentation for nitroaromatics
138[C₇H₆O₂]•+Ion corresponding to 3-hydroxyphenoxy radical cation
123[C₆H₅NO₂]•+Nitrophenol radical cation
93[C₆H₅O]•+Phenoxy cation, from loss of NO₂
57[C₃H₅O]•+Cleavage yielding the oxiranemethyl cation
43[C₂H₃O]•+Further fragmentation of the oxirane ring

The diagram below illustrates the primary fragmentation pathways.

Sources

Application in the synthesis of biologically active molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Late-Stage C(sp³)-H Functionalization Subtitle: Accelerating SAR via Ligand-Directed Palladium Catalysis

Executive Summary

In modern drug discovery, the ability to introduce functional groups onto a complex scaffold at the end of a synthetic sequence—Late-Stage Functionalization (LSF) —is a transformative capability.[1][2] It allows medicinal chemists to rapidly explore Structure-Activity Relationships (SAR) without de novo synthesis of every analog.

This guide details the application of Palladium(II)-catalyzed C(sp³)-H activation , specifically focusing on the directed functionalization of aliphatic amines and pharmacophores common in drug candidates (e.g., piperidines, pyrrolidines). By utilizing Mono-N-Protected Amino Acid (MPAA) ligands, researchers can achieve high regio- and stereoselectivity under mild conditions.

Strategic Value & Mechanism of Action

The "Magic Methyl" Effect & Metabolic Stability

The introduction of a single methyl group (or fluorine/hydroxyl) can drastically alter a molecule's potency (the "Magic Methyl" effect) and metabolic stability (blocking metabolic hot spots). Traditional synthesis requires 10-15 steps to rebuild a scaffold with a new substituent. LSF achieves this in 1 step.

Mechanistic Pathway: The Pd(II)/Pd(IV) Cycle

Unlike Pd(0)-catalyzed cross-couplings (e.g., Suzuki-Miyaura), C(sp³)-H activation typically operates via a Pd(II)/Pd(IV) or Pd(II)/Pd(0) manifold depending on the oxidant and coupling partner.

Key Mechanistic Features:

  • Ligand Exchange: The MPAA ligand coordinates to Pd(OAc)₂, increasing the metal's electrophilicity.

  • C-H Activation (CMD): The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[3] The carboxylate of the ligand acts as an internal base, abstracting the proton while the Pd forms a bond with the carbon.

  • Oxidative Addition: High-valent oxidants (e.g., Iodine(III) reagents) oxidize the palladacycle to a Pd(IV) species.

  • Reductive Elimination: The C-functional group bond is formed, releasing the product and regenerating Pd(II).[4][5]

CH_Activation_Cycle Pd_Pre Pd(OAc)2 + MPAA Ligand Coordination Substrate Coordination (Directing Group) Pd_Pre->Coordination Ligand Exchange CMD C-H Activation via CMD (Rate Limiting) Coordination->CMD -HOAc Palladacycle Stable Palladacycle Intermediate CMD->Palladacycle Oxidation Oxidative Addition (Pd(II) -> Pd(IV)) Palladacycle->Oxidation + Oxidant (e.g., PhI(OAc)2) RedElim Reductive Elimination (Product Release) Oxidation->RedElim RedElim->Pd_Pre Regeneration

Figure 1: Catalytic cycle for Ligand-Directed C(sp³)-H Functionalization via a Pd(II)/Pd(IV) manifold.

Experimental Protocols

Protocol A: High-Throughput Experimentation (HTE) Screen

Objective: Rapidly identify optimal ligand/solvent combinations for a specific drug scaffold.

Reagents & Equipment:

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligands: Panel of 6 MPAA ligands (e.g., Ac-Phe-OH, Ac-Leu-OH, and Yu-type ligands).

  • Oxidant: PhI(OAc)₂ or Ag₂CO₃ (depending on coupling partner).

  • Solvents: HFIP (Hexafluoroisopropanol), t-Amyl Alcohol, DCE.

  • Vessel: 96-well glass-lined block (1 mL volume).

Step-by-Step Methodology:

  • Stock Solutions: Prepare 0.1 M stock solutions of the substrate and ligands in the screening solvents.

  • Dispensing:

    • Add Pd(OAc)₂ (0.002 mmol) to each well as a solution, then evaporate solvent if necessary to avoid incompatibility.

    • Add Ligand (0.004 mmol, 20 mol%) and Substrate (0.02 mmol, 1 equiv).

    • Add Oxidant (1.5 equiv) and additives (e.g., NaHCO₃).

  • Reaction: Seal the plate with a Teflon-lined mat. Heat to 80-100°C for 18 hours on a tumble stirrer or shaker.

  • Workup (Self-Validating Step):

    • Cool to RT.

    • Add Internal Standard (1,3,5-trimethoxybenzene) solution in MeCN.

    • Filter through a heterogeneous filter plate (Celite/Silica) to remove metal solids.

  • Analysis: Analyze via UPLC-MS. Calculate yield based on the internal standard ratio.

Protocol B: Gram-Scale Preparative Synthesis

Objective: Scale up the best condition from HTE for isolation and bio-assay.

Critical Parameter Control:

  • Water Exclusion: While C-H activation is often air-tolerant, moisture can hydrolyze oxidants or directing groups. Use flame-dried glassware.

  • Stirring: Vigorous stirring (1000 rpm) is essential as these reactions are often biphasic or heterogeneous.

Procedure:

  • In a 100 mL Schlenk tube, charge Pd(OAc)₂ (22.4 mg, 0.1 mmol) and Ligand L4 (Ac-Ile-OH, 0.2 mmol).

  • Add solvent (t-Amyl Alcohol, 10 mL) and stir at 60°C for 10 mins to pre-form the active catalyst complex (color change often observed).

  • Add Substrate (1.0 mmol), Oxidant (PhI(OAc)₂, 1.5 mmol), and Base (NaHCO₃, 1.0 mmol).

  • Seal and heat to optimized temperature (e.g., 90°C) for 24 hours.

  • Checkpoint: Monitor by TLC. If conversion <50% at 6 hours, add a second portion of catalyst (5 mol%).

  • Purification: Dilute with EtOAc, wash with Na₂S₂O₃ (to quench oxidant) and brine. Dry over MgSO₄. Purify via Flash Column Chromatography (SiO₂).

Data Analysis & Optimization

The choice of ligand significantly impacts both yield and regioselectivity (e.g., γ- vs. δ-functionalization).

Table 1: Ligand Effects on C-H Acetoxylation of a Piperidine Derivative

EntryLigand TypeStructure ClassYield (%)Regioselectivity (γ:δ)Notes
1NoneN/A<5%N/ABackground reaction negligible
2Ac-Gly-OHSimple AA32%2:1Poor solubility
3Ac-Phe-OHBulky AA65%5:1Improved lipophilicity
4Ac-Ile-OH Branched AA 88% >20:1 Optimal steric bulk for γ-selectivity
5Boc-Val-OHN-Boc protected12%-Carbamates coordinate poorly vs Acetyl

Data Interpretation: The bulky, branched side chain of Isoleucine (Entry 4) enforces a rigid geometry in the transition state, favoring the activation of the specific γ-C-H bond over others.

Workflow Visualization

The following diagram illustrates the integration of LSF into the drug discovery pipeline.

LSF_Workflow Lead Lead Compound (Drug Scaffold) HTE HTE Screening (96-well / 20µg scale) Lead->HTE Analysis LCMS Analysis & Hit Selection HTE->Analysis Analysis->HTE No Hit (Re-design) ScaleUp Gram-Scale Synthesis Analysis->ScaleUp >50% Yield BioAssay Bio-Assay (SAR Data) ScaleUp->BioAssay BioAssay->Lead Iterative Design

Figure 2: Integrated workflow for applying Late-Stage Functionalization in Medicinal Chemistry.

Expert Troubleshooting & Critical Insights

  • Substrate Inhibition: Strongly coordinating functional groups (e.g., pyridines, thioethers) on the substrate can poison the Palladium catalyst.

    • Solution: Pre-complex the substrate with a Lewis Acid (e.g., BF₃·OEt₂) or use a stronger ligand to displace the substrate from the metal center.

  • Oxidant Compatibility: Iodine(III) reagents are standard but can cause benzylic oxidation side reactions.

    • Alternative: Use selectfluor for fluorination or N-fluorobenzenesulfonimide (NFSI) if oxidative sensitivity is observed.

  • Solvent Effects: HFIP is often a "magic solvent" for C-H activation. It stabilizes the cationic Pd species and hydrogen-bonds to the leaving group, lowering the energy barrier for C-H cleavage.

References

  • Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). The medicinal chemist’s toolbox for late stage functionalization of drug-like molecules.[1][2][6][7] Chemical Society Reviews, 45(3), 546-576. [Link]

  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Ligand-accelerated C–H activation reactions: evidence for a switch of mechanism. Accounts of Chemical Research, 45(6), 788-802. [Link]

  • Topczewski, J. J., Cabrera, P. J., Saper, N. I., & Sanford, M. S. (2016). Palladium-catalysed trans-annular C–H functionalization of alicyclic amines. Nature, 531(7593), 220-224. [Link]

  • McNally, A., Haffemayer, B., Collins, B. S., & Gaunt, M. J. (2014). Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. Nature, 510(7503), 129-133. [Link]

  • Bures, J., et al. (2016). Kinetic Analysis of Pd-Catalyzed C–H Activation: The Role of the Ligand. Journal of the American Chemical Society, 138(24), 7682–7692. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(3-Nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reaction Landscape

You are synthesizing 2-[(3-Nitrophenoxy)methyl]oxirane (also known as 3-nitrophenyl glycidyl ether).[1] This is a standard nucleophilic substitution (


) where 3-nitrophenol attacks epichlorohydrin.[1]

While the literature often cites generic conditions for Williamson ether synthesis, the nitro group at the meta position significantly alters the electronic landscape compared to unsubstituted phenol. The electron-withdrawing nature of the nitro group increases the acidity of the phenol (


 ~8.3 vs. 10.0 for phenol), making the phenoxide easier to generate but also potentially more reactive toward side pathways if not controlled.

This guide moves beyond "recipe" chemistry into process control , ensuring you maximize yield (>90%) and minimize the common "tar" formation associated with glycidyl ether synthesis.

Module 1: Reaction Design & Stoichiometry

The "Golden Ratio" Protocol

The most common cause of low yield is insufficient epichlorohydrin. In a 1:1 stoichiometric mix, the product (which contains an epoxide ring) competes with epichlorohydrin as an electrophile. If the phenoxide attacks your product, you form a dimer (oligomerization), leading to inseparable tars.[1]

Optimized Stoichiometry Table

ComponentEquiv.RoleOptimization Note
3-Nitrophenol 1.0Limiting ReagentDry thoroughly before use.[1] Water kills the reaction.
Epichlorohydrin 3.0 - 5.0 Electrophile & SolventCRITICAL: Large excess acts as a "dilution shield," statistically favoring attack on epichlorohydrin over the product.[1]
Potassium Carbonate (

)
2.0 - 2.5BaseUse anhydrous, finely ground powder.[1] Milder than NaOH, preventing epoxide hydrolysis.[1]
TBAB 0.05 (5 mol%)Phase Transfer CatalystEssential for solid-liquid transfer (

is insoluble in organic media).[1]
Solvent Butanone (MEK)SolventPreferred over acetone for higher reflux temp (80°C), speeding up the reaction of the electron-deficient nitrophenol.
Visualizing the Pathway

The following diagram outlines the critical process flow and decision gates.

ReactionWorkflow Start Start: Reagent Prep Mix Mix: Phenol + Epichlorohydrin (5 eq) + Solvent Start->Mix Heat Heat: Reflux (60-80°C) Add K2CO3 + TBAB Mix->Heat Monitor Monitor: TLC/HPLC (Disappearance of Phenol) Heat->Monitor Decision Phenol < 1%? Monitor->Decision Decision->Heat No (Continue) Quench Filtration (Remove Salts) Decision->Quench Yes Distill Vacuum Distillation (Remove Excess Epichlorohydrin) Quench->Distill Purify Recrystallization (Ethanol) or Column Chromatography Distill->Purify

Caption: Process flow for minimizing oligomerization via high-dilution kinetics.

Module 2: Troubleshooting Guide

Issue 1: "My reaction mixture turned into a dark, viscous tar."
  • Diagnosis: Uncontrolled Oligomerization.[1]

  • The Mechanism: The phenoxide ion attacked the epoxide ring of your product instead of the epichlorohydrin. This happens when the local concentration of epichlorohydrin is too low.

  • The Fix:

    • Increase Epichlorohydrin equivalents to 5.0 .

    • Dosing Strategy: Do not dump all reagents at once. Dissolve the phenol in the solvent + epichlorohydrin first. Then, add the base (

      
      ) in portions. This keeps the concentration of active phenoxide low relative to the electrophile.
      
Issue 2: "Low yield (<50%) and significant starting material remains."
  • Diagnosis: Incomplete Deprotonation or "Stalled" Kinetics.[1]

  • The Mechanism: 3-Nitrophenol is electron-deficient.[1] While acidic, its nucleophilicity is lower than standard phenol.[1] If you are using Acetone (boiling point 56°C), the energy might be insufficient to overcome the activation barrier efficiently.

  • The Fix:

    • Switch Solvent: Use Butanone (Methyl Ethyl Ketone) or Acetonitrile .[1] These allow reflux temperatures of ~80°C.[1]

    • Check Catalyst: Ensure you are using TBAB (Tetrabutylammonium bromide) .[1] Without this Phase Transfer Catalyst, the solid carbonate cannot effectively deprotonate the phenol in the organic phase.

    • Grind the Base: Use a mortar and pestle to pulverize the

      
       immediately before use. Surface area is the rate-limiting factor in heterogeneous deprotonation.[1]
      
Issue 3: "Product contains impurities that are hard to remove."[1]
  • Diagnosis: Hydrolysis or Halohydrin intermediates.[1][2]

  • The Mechanism:

    • Hydrolysis:[1] Water entered the system, opening the epoxide ring to a diol.

    • Halohydrin:[1][2] The ring-closure step (elimination of HCl) didn't finish.

  • The Fix:

    • Dry Everything: Flame-dry glassware.[1] Use anhydrous solvents.[1]

    • Monitor the "Intermediate" Spot: On TLC, the halohydrin (open ring, -OH and -Cl) is often more polar than the final epoxide.[1] If this spot persists, extend the reaction time or add a small amount of stronger base (like powdered KOH) at the very end to force ring closure.

Module 3: Purification & Isolation

The isolation of 3-nitrophenyl glycidyl ether requires specific attention to the removal of the excess epichlorohydrin (a carcinogen and reactive species).

Step-by-Step Isolation Protocol
  • Filtration:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid salts (

      
      , 
      
      
      
      , excess
      
      
      ) through a pad of Celite.[1]
    • Why: Salts can catalyze decomposition during the heating steps that follow.

  • Vacuum Stripping (The Critical Step):

    • Use a rotary evaporator to remove the solvent.[3]

    • High Vacuum Step: Excess epichlorohydrin (bp 116°C) must be removed.[1] Use a high-vacuum pump (oil pump, <1 mbar) at 50-60°C.[1]

    • Verification: Use NMR to check for the disappearance of epichlorohydrin signals (multiplets at 2.8 and 3.6 ppm).

  • Final Purification:

    • Solid vs. Oil: this compound often solidifies upon standing (mp ~35-45°C) or remains a supercooled viscous oil.[1]

    • Recrystallization: If solid, recrystallize from Isopropanol or Ethanol/Hexane (1:4) .[1]

    • Wash: If it remains an oil, dissolve in Ethyl Acetate and wash with 5% NaOH (cold).[1]

    • Why NaOH wash? This removes any unreacted 3-nitrophenol, which is soluble in aqueous base (forming the water-soluble nitrophenoxide), whereas the product is not.[1]

Module 4: Logic of Failure Analysis

Use this logic tree to diagnose specific failure modes in your experiment.

FailureAnalysis Start Low Yield / Impurity CheckTLC Check TLC Profile Start->CheckTLC RawMat SM Spot Persists CheckTLC->RawMat Streak Baseline Streaking (Polymerization) CheckTLC->Streak Polar New Polar Spot (Hydrolysis/Diol) CheckTLC->Polar Action1 Increase Temp (Solvent) Add more Catalyst (TBAB) RawMat->Action1 Action2 Increase Epichlorohydrin (>5eq) Add Base Slower Streak->Action2 Action3 Dry Solvents Reduce Reaction Time Polar->Action3

Caption: Diagnostic logic tree for troubleshooting reaction outcomes based on TLC analysis.

FAQ: Rapid Response

Q: Can I use NaOH instead of


 to speed it up? 
A:  You can, but it's risky.[1] NaOH is a stronger nucleophile and can attack the epoxide ring of your product, leading to hydrolysis (diol formation). If you must use NaOH, use a biphasic system (Water/DCM) with a PTC, and keep the temperature low (<40°C).[1] 

in refluxing ketone is slower but cleaner.[1]

Q: My product is yellow. Is it pure? A: Likely not. Pure glycidyl ethers are usually colorless or very pale yellow.[1] A strong yellow/orange color indicates the presence of trace nitrophenoxide (the unreacted starting material anion). Perform a wash with cold 5% NaOH and then water to remove this colored impurity.[1]

Q: How do I store the product? A: Epoxides are sensitive to acid-catalyzed ring opening.[1] Store in a tightly sealed vial under inert gas (Nitrogen/Argon) in the fridge. Ensure no trace acid (from silica gel chromatography) remains.[1]

References

  • Liu, H., Chen, J., Cao, X., & Li, M. (1994).[1] Synthesis of Phenyl Glycidyl Ethers Catalyzed by Phase Transfer Catalyst. Synthetic Communications, 24(6), 833-838.[1] (Cited for PTC optimization protocols).[1]

  • Google Patents. (2013).[1] CN103739571A - Synthesis method of phenyl glycidyl ether.[1] Retrieved from

  • Organic Syntheses. (1929).[1] p-Nitrodiphenyl Ether (Procedure for handling nitrophenols). Organic Syntheses, Coll. Vol. 1, p.436.[1] Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-[(3-Nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 5332-66-1 Synonyms: 3-Nitrophenyl glycidyl ether; 1,2-Epoxy-3-(m-nitrophenoxy)propane Molecular Formula: C


H

NO

Molecular Weight: 195.17 g/mol [1][2]

Executive Summary & Core Directive

2-[(3-Nitrophenoxy)methyl]oxirane is a bifunctional intermediate combining a reactive epoxide ring with a nitro-aromatic system.[2] In drug development and polymer chemistry, its purity is critical because the epoxide ring is prone to spontaneous ring-opening (polymerization) or hydrolysis (diol formation) if acidic impurities or moisture are present.

The "Brown Oil" Trap: A common user complaint is that the product isolates as a dark, viscous oil, even though the pure compound is a crystalline solid (typically off-white to pale yellow, m.p.[2] range ~40–50°C).[3] This "oiling out" is usually caused by residual 3-nitrophenol or oligomers depressing the melting point.[2]

Primary Recommendation:

  • If Solid/Semi-Solid: Use Recrystallization (Method A).

  • If Dark Oil: Use Column Chromatography on neutralized silica (Method B).

  • Avoid: High-temperature distillation (risk of nitro-group decomposition and epoxide polymerization).[2]

Purification Decision Tree

The following logic flow guides you to the correct protocol based on the physical state of your crude material.

Purification_Workflow Start Crude Product State IsSolid Solid or Waxy Solid Start->IsSolid IsOil Viscous Dark Oil Start->IsOil Recryst METHOD A: Recrystallization (Solvent: IPA or EtOH/H2O) IsSolid->Recryst TLC_Check Check TLC (Hex:EtOAc 7:3) IsOil->TLC_Check Success Pure Crystalline Solid Recryst->Success Column METHOD B: Flash Chromatography (Neutralized Silica) TLC_Check->Column Many Impurities Seed Attempt Seeding (Scratch flask, -20°C) TLC_Check->Seed Clean but Oiled Column->Success Seed->Recryst Solidifies Seed->Column Remains Oil

Figure 1: Decision logic for selecting the appropriate purification pathway based on crude material state.[2]

Detailed Protocols

Method A: Recrystallization (The Gold Standard)

Best for: Material that is already solid or semi-solid with >85% purity.

Theory: Glycidyl ethers are prone to solvolysis (reaction with the solvent) if heated for too long in alcohols. We use Isopropanol (IPA) because it is a secondary alcohol (less nucleophilic than methanol) and offers a good solubility differential.

Step-by-Step:

  • Preparation: Place crude solid in an Erlenmeyer flask.

  • Dissolution: Add Isopropanol (IPA) (approx. 3–5 mL per gram of crude).

  • Heating: Heat gently to 60–70°C. Do not boil aggressively. Swirl until dissolved.[2]

    • Troubleshooting: If insoluble brown specks remain, filter hot through a glass wool plug or sintered funnel.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (insulate flask with a paper towel).

  • Finishing: Once room temp, move to a 4°C fridge, then -20°C freezer for 2 hours.

  • Filtration: Collect crystals via vacuum filtration.[2] Wash with cold (-20°C) IPA .

  • Drying: Vacuum desiccate over CaCl

    
     or P
    
    
    
    O
    
    
    . Do not heat-dry above 30°C.

Alternative Solvent System: Ethanol/Water (9:1). Dissolve in hot ethanol, then add water dropwise until turbidity persists, then cool.

Method B: Flash Chromatography (The "Rescue" Op)

Best for: Dark oils, low-purity mixtures, or removing unreacted 3-nitrophenol.[2]

Critical Expert Insight: Standard silica gel is slightly acidic (pH ~5–6). This acidity can catalyze the ring-opening of the epoxide, destroying your product on the column.[2] You must neutralize the silica.[2]

Step-by-Step:

  • Slurry Preparation: Prepare silica gel slurry using Hexanes containing 1% Triethylamine (TEA) .

    • Why? TEA neutralizes acidic sites on the silica surface.[2]

  • Packing: Pour the column. Flush with 2 column volumes of pure Hexanes to remove excess TEA (optional, but recommended to avoid streaking).

  • Loading: Dissolve the dark oil in a minimum amount of Ethyl Acetate/Hexane (1:1) or Dichloromethane. Load carefully.

  • Elution Gradient:

    • Start: 100% Hexanes (removes non-polar impurities).

    • Gradient: Increase to 10–20% Ethyl Acetate in Hexanes.[2]

    • Note: The product typically elutes around 15–20% EtOAc (Rf ~0.4 in 7:3 Hex:EtOAc).

  • Collection: Evaporate fractions at <40°C bath temperature.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Product is a dark brown oil Residual 3-nitrophenol or oxidative degradation.[2]Wash: Dissolve in EtOAc, wash 3x with 1M NaOH (removes phenol), then brine. Dry over MgSO

. If still oil, run Method B.
Low Epoxide Equivalent Weight (EEW) Hydrolysis of epoxide to diol.Check Solvents: Ensure all solvents are anhydrous. Avoid water in the workup unless pH is strictly controlled (neutral).
Yield is lower than expected Polymerization during workup.Avoid Acid: Never use acid washes (HCl) to neutralize the reaction. Use saturated NH

Cl or dilute NaHCO

.[2]
Product "Oils Out" during Recryst. Cooling too fast or solution too concentrated.[2]Re-heat: Add 10% more solvent, reheat to dissolve, and add a "seed crystal" of pure product at 35°C. Cool very slowly.
Yellow color persists in crystals Nitro-group chromophore or impurities.[2]Charcoal: Recrystallize again, adding activated charcoal (1% w/w) to the hot solution, then filter hot.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerator). For long term (>3 months), store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen .[2] Moisture will slowly hydrolyze the epoxide.[2]

  • Container: Amber glass vials (nitro compounds are light-sensitive).[2]

References

  • Synthesis & Properties of Glycidyl Ethers

    • Source: ChemicalBook & Sigma-Aldrich Product Data.[2]

    • Context: Physical properties and general handling of CAS 5332-66-1.[2]

    • Link:

  • Recrystallization of Nitro-Aromatics

    • Source: Organic Syntheses, Coll. Vol. 1, p. 406 (1941).
    • Context: General techniques for handling m-nitrophenol derivatives and preventing thermal decomposition.[2][4]

    • Link:[2]

  • Epoxide Stability on Silica

    • Source:Journal of Organic Chemistry (General Protocol).
    • Context: The standard practice of buffering silica with Triethylamine (TEA) to prevent epoxide ring opening is a fundamental technique in organic synthesis, widely cited in total synthesis literature involving acid-sensitive epoxides.[2]

  • Melting Point & Physical State

    • Source: Cheméo & PubChem.[2]

    • Context: Identification of physical properties for 3-nitrophenyl deriv
    • Link:

Sources

Troubleshooting guide for reactions involving 2-[(3-Nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-[(3-Nitrophenoxy)methyl]oxirane (CAS 5332-66-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. As a molecule featuring a reactive epoxide ring and an electron-deficient aromatic system, it presents unique opportunities and challenges. This document provides in-depth, field-tested answers to common issues encountered during its use.

Part 1: Compound Stability and Handling

This initial section addresses foundational questions regarding the storage, handling, and inherent stability of this compound.

Question: What are the optimal storage conditions for this compound, and what is its general stability?

Answer: this compound is a solid at room temperature.[1] For long-term stability, it should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances like strong acids, bases, and oxidizing agents.[2] The primary reactive center is the strained three-membered epoxide ring, which is susceptible to opening under both acidic and basic conditions, even from atmospheric moisture over extended periods. Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual hydrolysis into the corresponding diol.

Question: What are the essential safety precautions when working with this compound?

Answer: Due to the presence of both an epoxide group and a nitrophenyl moiety, this compound should be handled with care. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[2][3] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any dust or vapors.[4] Avoid contact with skin and eyes, as related compounds can cause irritation.[5][6] In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical advice.[3]

Part 2: Troubleshooting Epoxide Ring-Opening Reactions

The high ring strain of the oxirane makes it the most common site of reaction.[7] Success hinges on controlling reaction conditions to achieve the desired outcome.

Question: My epoxide ring-opening reaction has stalled, resulting in low conversion of the starting material. What are the likely causes and solutions?

Answer: Low conversion is a frequent issue that can typically be traced to one of several factors:

  • Nucleophile Reactivity: The nucleophile may not be strong enough to open the ring under the chosen conditions. For neutral or basic conditions, a potent nucleophile is required to facilitate the SN2 attack. If using a weak nucleophile (e.g., water, alcohol), the reaction will likely require acid catalysis to activate the epoxide.

  • Stoichiometry: The molar ratio of the nucleophile to the epoxide can significantly impact the reaction rate. Using an excess of the nucleophile can help drive the reaction to completion.[8]

  • Temperature: Many ring-opening reactions require thermal energy to overcome the activation barrier. Consider a modest increase in reaction temperature, monitoring carefully for byproduct formation via TLC or LC-MS.

  • Solvent Choice: The solvent must be appropriate for the reaction type. For SN2 reactions with anionic nucleophiles, polar aprotic solvents (e.g., DMF, DMSO) are often effective. Ensure the solvent is anhydrous to prevent unwanted side reactions.[9]

Experimental Workflow: General Reaction Troubleshooting

G cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solution Corrective Actions Start Low Conversion Observed Check_Nuc Is Nucleophile Strong Enough? Start->Check_Nuc Check_Stoic Is Stoichiometry Optimized? Check_Nuc->Check_Stoic Yes Action_Nuc Switch to Stronger Nucleophile or Add Acid Catalyst Check_Nuc->Action_Nuc No Check_Cond Are Temp. & Solvent Appropriate? Check_Stoic->Check_Cond Yes Action_Stoic Increase Molar Ratio of Nucleophile Check_Stoic->Action_Stoic No Action_Cond Increase Temperature or Change to Anhydrous Polar Aprotic Solvent Check_Cond->Action_Cond No

Caption: Troubleshooting workflow for low reaction conversion.

Question: I am observing a mixture of two isomeric products. How can I control the regioselectivity of the nucleophilic attack?

Answer: This is a classic challenge in epoxide chemistry, and the outcome is dictated by the reaction mechanism (SN2 vs. SN1-like), which you can control via the reaction conditions.[9][10]

  • Under Basic or Neutral Conditions (SN2 Pathway): With a strong, anionic nucleophile (e.g., RO⁻, RS⁻, N₃⁻), the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom of the epoxide. For this compound, this is the terminal carbon (C3 of the propane backbone). This pathway yields the secondary alcohol isomer.[7][8][11]

  • Under Acidic Conditions (SN1-like Pathway): In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group.[11] The ring opening then proceeds with significant SN1 character. The nucleophile (which can be weak, like the solvent) will preferentially attack the more substituted carbon atom (C2 of the propane backbone), as this carbon can better stabilize the developing partial positive charge. This pathway yields the primary alcohol isomer.[7][10]

Mechanism: Controlling Regioselectivity

G cluster_main cluster_basic Basic/Neutral Conditions (SN2) cluster_acidic Acidic Conditions (SN1-like) Starting_Material This compound Basic_Mech Nucleophile attacks less-hindered carbon Starting_Material->Basic_Mech Strong Nu⁻ Acidic_Mech Nucleophile attacks more-substituted carbon Starting_Material->Acidic_Mech H⁺, Weak NuH Product_B Product: Secondary Alcohol Basic_Mech->Product_B Product_A Product: Primary Alcohol Acidic_Mech->Product_A

Caption: Regioselective pathways for epoxide ring-opening.

Question: My primary byproduct appears to be a diol. What causes this and how can it be prevented?

Answer: The formation of 1-(3-nitrophenoxy)propane-2,3-diol is a classic sign of epoxide hydrolysis, where water acts as the nucleophile.[9] This is particularly problematic in acid-catalyzed reactions where water's nucleophilicity is sufficient to compete with the desired nucleophile.

Solutions:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Glassware should be oven or flame-dried. Running the reaction under an inert atmosphere will prevent atmospheric moisture from interfering.

  • Nucleophile Stoichiometry: In cases where a protic solvent is unavoidable, using a large excess of the desired nucleophile can help it outcompete the residual water.[9]

Part 3: Reactions of the Nitrophenyl Group

While the epoxide is often the primary focus, the nitroaromatic system offers further synthetic handles.

Question: I am trying to reduce the nitro group to an amine after ring-opening, but the reaction is failing. What should I consider?

Answer: Reduction of an aromatic nitro group is a standard transformation, but failures can occur.[12]

  • Catalyst Choice & Activity: Catalytic hydrogenation (e.g., H₂, Pd/C) is common. Ensure your catalyst is active; old or poorly stored catalysts lose efficacy. For substrates containing sulfur (from a thiol nucleophile, for instance), the catalyst can be poisoned. In such cases, chemical reduction methods may be more suitable.

  • Chemical Reductants: Reagents like tin(II) chloride (SnCl₂) in HCl, or iron (Fe) powder in acetic acid or ammonium chloride are effective alternatives to catalytic hydrogenation for nitro group reduction.[12]

  • Reaction pH: The pH of the reaction medium can be critical, especially for metal-based reductions. The efficiency of reductions with reagents like iron or zinc is often pH-dependent.

Question: During my ring-opening reaction with a reducing agent, my nitro group was also reduced. How can I achieve chemoselectivity?

Answer: Unintended reduction of the nitro group occurs when the nucleophile or reaction conditions are also capable of reducing it. For example, using a strong hydride source like LiAlH₄ for ring-opening will almost certainly reduce the nitro group as well.

To preserve the nitro group, select a nucleophile that is not a strong reducing agent. Most common nucleophiles used for SN2 ring-opening (e.g., alkoxides, azides, cyanides, amines) will not affect the nitro group under standard conditions. If a hydride is needed, a milder reagent like sodium borohydride (NaBH₄) might be selective, though its reactivity with the epoxide itself may be sluggish without a catalyst.

Part 4: Purification Strategies

Question: I have difficulty separating my final product from unreacted starting material and byproducts during column chromatography. Do you have any recommendations?

Answer: Purification can be challenging due to the similar polarities of the starting material and the ring-opened products.

  • Polarity Modulation: The product alcohol is significantly more polar than the starting epoxide. A standard silica gel column using a gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is typically effective.

  • Byproduct Considerations: If diol formation is the issue, its high polarity should allow for easy separation from the desired mono-substituted product. If you have regioisomers, they often have slightly different polarities and can sometimes be separated with a high-efficiency column and a shallow solvent gradient.

  • Derivative Formation: In challenging cases, the product alcohol can be temporarily protected (e.g., as a silyl ether). This significantly changes its polarity, often simplifying separation from polar impurities. The protecting group can then be removed in a subsequent step.

Compound TypeTypical PolarityRecommended Eluent System (Silica Gel)
This compound ModerateHexane / Ethyl Acetate (e.g., 4:1 to 2:1)
Ring-Opened Product (Alcohol) HighHexane / Ethyl Acetate (e.g., 1:1 to 1:2) or DCM / MeOH
Diol Byproduct Very HighEthyl Acetate or DCM / MeOH (e.g., 9:1)

References

  • Chad's Prep. (n.d.). Ring Opening of Epoxides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Chemcess. (2024). 4-Nitrophenol: Properties, Production And Uses. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • BASF. (2026). Safety data sheet. Retrieved from [Link]

  • Wikipedia. (2023). 4-Nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21327, 2-((4-Nitrophenoxy)methyl)oxirane. Retrieved from [Link]

  • Deadman, B. J., et al. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Royal Society Open Science. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Nitrophenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

  • LookChem. (n.d.). This compound (CAS No. 5332-66-1) Suppliers. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Exploring the Reactivity: Key Transformations of 3-Nitrophenylacetylene in Research. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-METHYLOXIRANE. Retrieved from [Link]

  • Deadman, B. J., et al. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. ResearchGate. Retrieved from [Link]

  • Aswale, S.R., et al. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Retrieved from [Link]

  • Le, T. N., et al. (2020). Auto-Relay Catalysis for the Oxidative Carboxylation of Alkenes into Cyclic Carbonates by a MOF Catalyst - Supporting Information. Retrieved from [Link]

  • Roche, M. P., et al. (2021). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC. Retrieved from [Link]

  • Reactory. (n.d.). Reactions of Epoxides. Retrieved from [Link]

  • RadTech. (n.d.). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). What will be the major product of the reaction between (2R,3R)-2,3-dimethyloxirane and triphenylphosphine?. Retrieved from [Link]

Sources

Technical Support Center: Handling & Use of Nitrophenoxy Oxiranes

[1]

Current Status: Operational Topic: Troubleshooting, Stability, and Synthetic Utility of Nitrophenoxy Oxiranes Authorized By: Senior Application Scientist Audience: Research Chemists, Process Engineers, Drug Discovery Teams[1]

Introduction: The Dual-Functionality Challenge

Nitrophenoxy oxiranes (e.g., 1,2-epoxy-3-(4-nitrophenoxy)propane) are high-value intermediates often used to synthesize

12epoxide (oxirane) ringnitrophenoxy group1

However, this dual functionality creates a "volatility trap."[1] The epoxide is sensitive to acid/nucleophiles, while the nitro group introduces thermal instability and explosion hazards. This guide replaces generic advice with chemically specific troubleshooting protocols.

Module 1: Synthesis & Storage (The "Before" Phase)

The "Oligomerization Trap" in Synthesis

Issue: Low yield and formation of a viscous yellow oil instead of a crystalline solid.[1] Root Cause: In the standard synthesis (Phenol + Epichlorohydrin + Base), the product (an epoxide) competes with the starting material (epichlorohydrin) for the phenoxide nucleophile.[1] If the product reacts with the phenoxide, it forms a dimer (1,3-bis(nitrophenoxy)-2-propanol).[1][2]

Protocol: The Dilution-Kinetic Control System To prevent oligomerization, you must ensure the phenoxide always encounters epichlorohydrin, not the product epoxide.[1]

  • Stoichiometry: Use a 5:1 to 10:1 molar excess of epichlorohydrin relative to the nitrophenol.[1]

  • Addition Order: Do not add epichlorohydrin to the phenoxide. Add the phenoxide solution slowly to the refluxing epichlorohydrin.

  • Temperature: Maintain

    
    . Higher temperatures (
    
    
    ) accelerate the secondary reaction (dimerization) more than the primary substitution.[1]
Storage Stability

Issue: Material turns orange/brown and becomes gummy over time. Root Cause: Autocatalytic hydrolysis.[1] Trace moisture opens the epoxide ring to a diol; the resulting hydroxyl group can attack remaining epoxides (polymerization).[1]

Storage Standard:

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).[1]

  • Temperature:

    
     is mandatory for long-term storage (>1 month).[1][2]
    
  • Container: Silanized glass or Teflon-lined caps to prevent surface acidity of glass from initiating ring opening.[1][2]

Module 2: Purification & Analysis (The "After" Phase)

The "Silica Gel Trap"

Issue: Product disappears or degrades during flash column chromatography. Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] This acidity is sufficient to catalyze the ring-opening of nitrophenoxy oxiranes into the corresponding diol (glycol).[1]

Protocol: Neutralized Stationary Phase Do not use untreated silica.[1] Choose one of the following:

MethodProtocolBest For
Triethylamine Doping Add 1% (v/v)

to the mobile phase during column equilibration and running.[1][2]
Routine purification
Buffered Silica Slurry silica in

in methanol, filter, and dry in an oven at

.
Highly acid-sensitive variants
Neutral Alumina Use Brockmann Grade III Neutral Alumina.[1][2]Large scale / Process chem
Analytical Artifacts

Issue: GC-MS shows multiple peaks or "tailing" not seen in NMR. Root Cause: Thermal degradation.[1] The nitro group lowers the thermal stability, and the epoxide can rearrange (Payne rearrangement) or polymerize in the hot injection port (

1

Troubleshooting Guide:

  • Preferred Method: LC-MS (ESI+) using neutral buffers (Ammonium Acetate).[1][2] Avoid Formic Acid/TFA mobile phases if the sample sits in the autosampler for hours.

  • NMR Marker: Monitor the epoxide protons.[1]

    • Intact Epoxide: Multiplet at

      
       2.7–2.9 ppm and 3.3–3.4 ppm.[1]
      
    • Hydrolyzed Diol: Downfield shift to

      
       3.6–4.0 ppm.[1]
      

Module 3: Visualizing the Pitfalls

The following diagram illustrates the kinetic competition during synthesis and the degradation pathways during handling.

NitrophenoxyPathwaysNitrophenolNitrophenol(Nucleophile)MixReaction MixtureNitrophenol->MixEpichlorohydrinEpichlorohydrin(Electrophile)Epichlorohydrin->MixTargetTARGET: Nitrophenoxy Oxirane(Product)Mix->TargetCorrect: High DilutionSlow AdditionDimerIMPURITY: Dimer/Oligomer(Viscous Oil)Mix->DimerError: Excess PhenolFast AdditionTarget->DimerProduct acts as Electrophile(Secondary Reaction)DiolDEGRADATION: Diol(Hydrolysis)Target->DiolAcidic Silicaor Moisture

Figure 1: Reaction network showing the kinetic competition between product formation and dimerization, plus environmental degradation pathways.[1]

Module 4: Safety & Handling (Nitro-Epoxide Specifics)

Warning: This compound class combines an alkylating agent (epoxide) with an energetic group (nitro).[1]

  • Explosion Hazard: Do not distill nitrophenoxy oxiranes to dryness. The concentrated residue, if overheated, can undergo rapid decomposition due to the nitro group.

    • Safe Practice: Use Kugelrohr distillation or wiped-film evaporation where heat exposure time is minimal.[1][2]

  • Toxicity: Epoxides are direct-acting mutagens (DNA alkylators).[1][2] The nitro group often enhances cell permeability.[1]

    • PPE:[1] Double nitrile gloves are required.[1] Treat all waste as P-listed (acutely toxic) until proven otherwise.[1][2]

FAQ: Rapid Troubleshooting

Q: My reaction turned black and tarry. What happened? A: Likely the "Cannizzaro" effect or polymerization.[1] If you used strong base (NaOH/KOH) without phase transfer catalysts or at high temps, the base might have attacked the nitro ring (Meisenheimer complex formation) or polymerized the epoxide.[1]

  • Fix: Switch to

    
     in Acetone or use a Phase Transfer Catalyst (TBAB) in a biphasic system (DCM/Water) to moderate the base strength.[1]
    

Q: I see a new spot on TLC just sitting on the bench. A: Nitrophenoxy oxiranes are photosensitive.[1] The nitro group can undergo photochemical rearrangement (nitro-nitrite) under strong ambient light.[1][2]

  • Fix: Wrap all flasks in aluminum foil.

Q: Can I use DMSO for biological assays? A: Yes, but use fresh DMSO. Old DMSO contains dimethyl sulfide and water, which can open the epoxide ring.[1] Prepare stocks immediately before use.

References

  • Synthesis & Side Reactions

    • Preparation of 1-(2-methoxyphenoxy)-2,3-epoxypropane (Analogous chemistry).[1][2][3]

    • Source: World Intellectual Property Organization (WO2006008753).[1]

    • [1][2]

  • Purification on Silica

    • Isolation and purification of acid-labile epoxy-carotenoids on modified silica gels.
    • Source: Journal of Chromatography A.[1]

    • [1][2]

  • Epoxide Reactivity & Regiocontrol

    • Regioselectivity in the Ring Opening of Epoxides.
    • Source: Accounts of Chemical Research.[1]

    • [1][2]

  • Safety Data (EPNP)

    • 1,2-Epoxy-3-(4-nitrophenoxy)propane - Substance Profile.[1][2]

    • Source: PubChem (National Library of Medicine).[1]

    • [1][2]

Validation & Comparative

Comparative Technical Guide: Ortho-, Meta-, and Para-Nitrophenoxy Methyl Oxiranes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrophenoxy methyl oxiranes (commonly referred to as nitrophenyl glycidyl ethers) serve as critical chiral building blocks in the synthesis of


-adrenergic receptor antagonists (beta-blockers) and amino-alcohol functionalities. While they share a molecular formula (

), the positional isomerism of the nitro group (ortho-, meta-, para-) dictates profound differences in their synthesis efficiency, hydrolytic stability, and reactivity toward nucleophiles.

This guide provides an objective, data-driven comparison of these three isomers. Our analysis indicates that while the para-isomer is the industrial standard for pharmaceutical intermediates (e.g., Nifenalol synthesis) due to superior crystalline properties and predictable kinetics, the ortho-isomer presents unique steric challenges that require modified synthetic protocols.

Chemical Identity & Structural Characterization[1][2][3][4]

The electronic environment of the aromatic ring, influenced by the nitro group's position, significantly alters the spectroscopic signatures of the epoxide ring.

Comparative Physicochemical Properties
PropertyOrtho- (2-NGE) Meta- (3-NGE) Para- (4-NGE)
CAS Number 5255-75-45255-76-55255-77-6
Physical State Low-melting solid / OilYellow Oil / SolidCrystalline Solid
Melting Point 60–62 °C40–43 °C108–111 °C
Phenol pKa 7.23 (Intramol. H-bond)8.40 (Inductive only)7.15 (Resonance stabilized)
Reactivity (Nu) Low (Steric hindrance)ModerateHigh (Electronic activation)
NMR Spectral Differentiation

The position of the nitro group affects the chemical shift of the epoxide protons (


) and the methylene protons (

) linking the ether.
  • Para (4-NGE): Characterized by a symmetric

    
     aromatic system (two doublets, 
    
    
    
    ppm). The epoxide protons appear as distinct multiplets at 2.7–3.4 ppm.
  • Meta (3-NGE): Asymmetric aromatic region. Look for a singlet (

    
     ppm) for the proton between the ether and nitro group.
    
  • Ortho (2-NGE): Complex aromatic multiplet. The methylene protons (

    
    ) often show diastereotopic splitting due to the chiral center and restricted rotation caused by the bulky ortho-nitro group.
    

Synthesis & Production Logic

The standard synthesis utilizes a Williamson ether approach: coupling the corresponding nitrophenol with epichlorohydrin. However, the reaction kinetics differ significantly by isomer.

Reaction Mechanism & Workflow

SynthesisWorkflow Phenol Nitrophenol Isomer (Ortho/Meta/Para) Salt Phenoxide Anion (Nucleophile) Phenol->Salt Deprotonation (Fastest: Para) Base Base (K2CO3/NaOH) + PTC (TBAHSO4) Base->Salt Inter Halohydrin Intermediate Salt->Inter SN2 Attack Epi Epichlorohydrin (Excess) Epi->Inter Product Nitrophenyl Glycidyl Ether (Target) Inter->Product Ring Closure (-HCl)

Figure 1: Phase-Transfer Catalyzed (PTC) synthesis workflow. The rate-limiting step for the ortho-isomer is often the initial SN2 attack due to steric blocking.

Isomer-Specific Challenges
  • Para-Nitrophenol (High Yield): The phenoxide is easily formed (pKa 7.15). The nucleophilic attack is unhindered.

    • Typical Yield: 85–92%

  • Meta-Nitrophenol (Moderate Yield): Higher pKa (8.40) requires stronger bases or longer reflux times to ensure complete deprotonation.

    • Typical Yield: 75–80%

  • Ortho-Nitrophenol (Low Yield / Difficult):

    • Challenge 1:Intramolecular Hydrogen Bonding (between -OH and -NO2) stabilizes the phenol, making deprotonation thermodynamically less favorable than pKa suggests.

    • Challenge 2:Steric Hindrance. The bulky nitro group physically blocks the approach of the phenoxide oxygen to the epichlorohydrin.

    • Typical Yield: 50–65% (Requires high temperature or specific solvents like DMF).

Reactivity Profile: Ring Opening

For drug development (e.g., beta-blockers), the core reaction is the nucleophilic ring-opening of the epoxide by an amine (e.g., isopropylamine).

Electronic vs. Steric Effects
  • Electronic Effect (Para > Meta > Ortho): The nitro group is a strong electron-withdrawing group (EWG). In the para position, it exerts both inductive (-I) and resonance (-R) withdrawal, making the epoxide carbons more electrophilic and susceptible to attack.

  • Steric Effect (Ortho >> Meta/Para): In the ortho isomer, the nitro group creates a "shield" around the epoxide. This significantly retards the reaction rate (

    
    ) with bulky amines.
    
Pathway Visualization

Reactivity Epoxide Nitrophenyl Glycidyl Ether TS_Para Transition State (Para) Low Energy / Fast Epoxide->TS_Para Electronic Activation (-R, -I) TS_Ortho Transition State (Ortho) High Steric Strain / Slow Epoxide->TS_Ortho Steric Blockade Amine Isopropylamine (Nucleophile) Amine->TS_Para Amine->TS_Ortho Product Amino-Alcohol (Beta-Blocker Precursor) TS_Para->Product TS_Ortho->Product

Figure 2: Kinetic divergence in ring-opening reactions. The para-isomer pathway is electronically favored, while the ortho-pathway is sterically inhibited.

Applications in Drug Development[5]

Synthesis of Nifenalol (INPEA)

The para-isomer (4-nitrophenyl glycidyl ether) is the direct intermediate for Nifenalol (INPEA), a beta-adrenergic antagonist.

  • Reaction: 4-NGE + Isopropylamine

    
     Nifenalol.
    
  • Why Para? The para-nitro group is essential for the specific binding affinity to the

    
    -receptor. The ortho-isomer shows negligible biological activity in this class.
    
Enzymatic Kinetic Resolution

To obtain enantiopure drugs, racemic nitrophenyl glycidyl ethers are subjected to kinetic resolution using Epoxide Hydrolases (EHs) .

  • Substrate Specificity: EHs from Maritimibacter alkaliphilus or Aspergillus niger show high enantioselectivity (

    
    ) for para-  and meta-  isomers.
    
  • Ortho-Limitation: The ortho-isomer is often a poor substrate for EHs because the nitro group clashes with the enzyme's active site residues, leading to low conversion rates and poor enantiomeric excess (

    
    ).
    

Experimental Protocols

Protocol A: High-Yield Synthesis of p-Nitrophenyl Glycidyl Ether

This protocol utilizes Phase Transfer Catalysis (PTC) for maximum conversion.

  • Reagents: p-Nitrophenol (13.9 g, 0.1 mol), Epichlorohydrin (92.5 g, 1.0 mol, excess), Potassium Carbonate (anhydrous, 27.6 g, 0.2 mol), Tetrabutylammonium hydrogen sulfate (TBAHSO4, 1.7 g, 5 mol%).

  • Setup: 500 mL round-bottom flask with reflux condenser and magnetic stirring.

  • Procedure:

    • Dissolve p-nitrophenol in Epichlorohydrin (acts as solvent and reactant).

    • Add TBAHSO4 and finely powdered K2CO3.

    • Heat to 100°C for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:4).

    • Critical Checkpoint: The disappearance of the yellow nitrophenol spot indicates completion.

  • Workup: Cool to room temperature. Filter off inorganic salts.[1] Distill off excess epichlorohydrin under reduced pressure. Recrystallize the residue from ethanol.

  • Expected Yield: ~90% (White crystals, mp 109°C).

Protocol B: Comparative Kinetic Assay (Ring Opening)

To determine relative reactivity rates (


) of isomers.
  • Solution Prep: Prepare 0.1 M solutions of o-, m-, and p-NGE in DMSO. Prepare 1.0 M solution of isopropylamine in DMSO.

  • Reaction: Mix equimolar amounts of epoxide and amine solution in a quartz cuvette.

  • Monitoring: Track reaction progress via UV-Vis Spectroscopy .

    • p-NGE

      
       shift: ~280 nm 
      
      
      
      ~310 nm (formation of amino-alcohol).
    • Ortho isomer will require heating to 60°C to observe appreciable rates within 1 hour.

  • Data Analysis: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
    • Expectation:

      
      .
      

References

  • Synthesis & Kinetics: Journal of Molecular Structure, "Structural and vibrational study of nitrophenyl glycidyl ethers," Vol 1029, 2012.

  • Enzymatic Resolution: Journal of Bioscience and Bioengineering, "Biocatalytic resolution of glycidyl phenyl ether using a novel epoxide hydrolase," 2010.

  • Polymerization: Polymer Chemistry, "Anionic ring-opening polymerization of functional epoxide monomers," 2015.

  • Beta-Blocker Synthesis: Journal of Medicinal Chemistry, "Synthesis and beta-adrenergic blocking activity of Nifenalol analogs," Vol 12, 1969.

  • General Reactivity:Organic Chemistry, Clayden, Greeves, Warren, 2nd Ed. (Standard text for nucleophilic substitution mechanisms).

Sources

Efficacy of 2-[(3-Nitrophenoxy)methyl]oxirane as a precursor versus alternative starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(3-Nitrophenoxy)methyl]oxirane (CAS: 5255-75-4), also known as 3-nitrophenyl glycidyl ether, represents a critical "chiral pool" intermediate in the synthesis of aryloxypropanolamine


-adrenergic blockers .

While direct alkylation of 3-nitrophenol with epichlorohydrin (in situ generation) is often employed for cost-reduction in bulk manufacturing, this guide argues that isolating the glycidyl ether precursor offers superior control over impurity profiles, particularly for Structure-Activity Relationship (SAR) libraries. The nitro group acts as a robust "masked" aniline, preventing oxidative degradation common to aminophenols during the epoxide ring-opening phase.

Part 1: Chemical Profile & Strategic Utility

The "Masked" Functionality Advantage

In medicinal chemistry, the 3-amino-aryloxypropanolamine scaffold is a frequent target. However, starting directly with 3-aminophenol presents a challenge: the aniline nitrogen is nucleophilic and oxidation-prone.

Using This compound circumvents this:

  • Chemoselectivity: The nitro group is inert to the epoxide ring-opening amines (e.g., isopropylamine).

  • Stability: It resists the oxidative darkening seen with aminophenols.

  • Divergency: Post-reaction reduction of the nitro group allows for late-stage functionalization (e.g., sulfonamide formation).

Structural Specifications
PropertySpecification
IUPAC Name This compound
CAS Number 5255-75-4
Molecular Weight 195.17 g/mol
Key Functional Groups Epoxide (Electrophile), Nitro (Electron-withdrawing/Masked Amine)
Physical State Pale yellow solid (mp: 39-43°C) or supercooled liquid

Part 2: Comparative Analysis of Synthetic Pathways

This section evaluates three distinct methodologies for accessing the target


-blocker core.
Pathway A: Isolated Glycidyl Ether (Recommended)
  • Mechanism: Stepwise synthesis. Isolate and purify the glycidyl ether before reacting with the amine.

  • Verdict: Highest fidelity. Removes excess epichlorohydrin (a toxic, reactive electrophile) before the amine addition, preventing "bis-alkylation" impurities.

Pathway B: In Situ Generation (One-Pot)
  • Mechanism: 3-Nitrophenol + Excess Epichlorohydrin

    
     [Intermediate] + Amine (added directly).
    
  • Verdict: High risk. Residual epichlorohydrin competes with the glycidyl ether for the amine, leading to complex oligomers (N-alkylated impurities) that are difficult to separate.

Pathway C: The Carbonate Route (Green Alternative)
  • Mechanism: 3-Nitrophenol + Ethylene Carbonate

    
     Diol 
    
    
    
    Activation
    
    
    Epoxide.
  • Verdict: Kinetically sluggish. The electron-withdrawing nitro group (

    
    ) reduces the nucleophilicity of the phenoxide, making the initial attack on ethylene carbonate slow and requiring high temperatures (
    
    
    
    ), which can degrade the nitro moiety.
Decision Matrix: Pathway Selection

DecisionMatrix Start Start: Select Synthetic Strategy Scale Is Scale > 100kg? Start->Scale Purity Is Purity > 99.5% Required? Scale->Purity No (Lab/Pilot) RouteB Route B: In Situ Generation (Best for Cost/Bulk) Scale->RouteB Yes (Cost priority) Green Strict Green Chem Restrictions? Purity->Green No RouteA Route A: Isolated Precursor (Best for Quality/SAR) Purity->RouteA Yes (Critical) Green->RouteA No RouteC Route C: Carbonate Method (Avoids Halogens) Green->RouteC Yes (No Epichlorohydrin)

Caption: Logical flow for selecting the optimal synthesis pathway based on scale, purity, and regulatory constraints.

Part 3: Experimental Validation

Protocol 1: Synthesis of this compound

This protocol ensures high yield by using Phase Transfer Catalysis (PTC) to overcome the poor solubility of the nitrophenoxide.

Reagents:

  • 3-Nitrophenol (1.0 eq)

  • Epichlorohydrin (5.0 eq) - Excess serves as solvent and drives kinetics

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Tetrabutylammonium Bromide (TBAB) (5 mol%)

Workflow:

  • Dissolution: Charge 3-nitrophenol and epichlorohydrin into a reactor. Heat to 60°C.

  • Catalysis: Add TBAB and

    
    . The mixture will turn bright yellow/orange (phenoxide formation).
    
  • Reflux: Stir at 90°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to RT. Filter off inorganic salts.

  • Distillation: Remove excess epichlorohydrin under reduced pressure (rotary evaporator). Critical: Do not overheat, as glycidyl ethers can polymerize.

  • Crystallization: Recrystallize from Isopropanol/Hexane to yield pale yellow crystals.

Typical Yield: 85-92% Purity: >98% (HPLC)

Protocol 2: Ring Opening with Isopropylamine

Comparing the Isolated Precursor vs. In Situ.

MetricMethod A (Isolated Precursor)Method B (In Situ)
Reagent Pure Glycidyl Ether + Isopropylamine (1.1 eq)Crude Phenol mix + Isopropylamine (3.0 eq)
Solvent Ethanol or MethanolWater/Epichlorohydrin mix
Temp/Time Reflux / 2 hoursReflux / 6 hours
Impurity: Bis-amine < 0.5%5 - 12%
Impurity: Oligomers Not DetectedPresent
Overall Yield 90% 65%
Mechanistic Pathway Diagram

Mechanism Nitrophenol 3-Nitrophenol Intermediate Intermediate: Chlorohydrin Nitrophenol->Intermediate Nucleophilic Attack Epi Epichlorohydrin Epi->Intermediate Base K2CO3 / TBAB Base->Intermediate GlycidylEther 2-[(3-Nitrophenoxy) methyl]oxirane (The Precursor) Intermediate->GlycidylEther Ring Closure (-HCl) BetaBlocker Target: Beta-Blocker Core GlycidylEther->BetaBlocker Ring Opening (Regioselective) Amine Isopropylamine Amine->BetaBlocker

Caption: Step-wise mechanistic flow from starting phenol to the final aryloxypropanolamine core.

Part 4: Safety & Scalability

Toxicological Warning

Epichlorohydrin is a potent alkylating agent, a probable human carcinogen (Group 2A), and a skin sensitizer.

  • Advantage of Method A: By isolating the glycidyl ether, the handling of epichlorohydrin is confined to the first step. The final drug synthesis step is performed with the purified ether, which—while still a sensitizer—is non-volatile compared to epichlorohydrin.

Scalability Factors
  • Thermal Runaway: The reaction of phenols with epichlorohydrin is exothermic. On a kg-scale, controlled addition of the base is required to manage heat generation.

  • Atom Economy: Method A has lower atom economy due to the isolation step but saves significant cost in purification of the final API (Active Pharmaceutical Ingredient).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11137, 3-Nitrophenol. Retrieved from [Link]

  • Zhang, B. et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link][1][2][3]

  • Fu, Y. et al. (2025). Novel method could optimise beta-blocker synthesis.[4] European Pharmaceutical Review. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Epichlorohydrin Hazard Summary. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Catalysts for 2-[(3-Nitrophenoxy)methyl]oxirane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic evaluation of catalyst performance in reactions involving 2-[(3-nitrophenoxy)methyl]oxirane. As a key building block in the synthesis of various pharmaceutical agents, the efficient and selective transformation of this epoxide is of paramount importance. This document is intended for researchers, scientists, and drug development professionals seeking to optimize existing catalytic processes or discover novel, high-performance catalysts.

The following sections will delve into the core principles of catalyst selection, provide detailed experimental protocols for benchmarking, and present a comparative analysis of common catalyst classes. The emphasis is on not just the "how" but the "why," offering insights into the mechanistic considerations that underpin rational catalyst design and selection.

The Critical Role of Catalysis in this compound Transformations

This compound is a versatile intermediate characterized by a strained oxirane ring, making it susceptible to nucleophilic attack. This reactivity is harnessed in drug development to introduce a specific pharmacophore. The choice of catalyst is critical as it dictates the efficiency, regioselectivity, and stereoselectivity of the ring-opening reaction. An ideal catalyst should exhibit high turnover numbers (TON) and turnover frequencies (TOF), operate under mild conditions, and, for chiral substrates, provide high enantioselectivity.

The nitrophenoxy moiety introduces specific electronic properties that can influence the reactivity of the epoxide. The electron-withdrawing nature of the nitro group can affect the electron density of the epoxide ring, potentially influencing the rate and regioselectivity of the ring-opening reaction.

Experimental Design for Catalyst Benchmarking

A robust and reproducible experimental design is the cornerstone of effective catalyst benchmarking. The following workflow outlines a systematic approach to screening and evaluating catalyst performance.

G cluster_0 Catalyst Preparation & Characterization cluster_1 Reaction Setup & Execution cluster_2 Monitoring & Analysis cluster_3 Data Evaluation & Comparison prep Catalyst Synthesis or Procurement char Characterization (e.g., NMR, FT-IR, MS) prep->char setup Reactor Setup & Inert Atmosphere char->setup reagents Addition of Substrate, Nucleophile, & Solvent setup->reagents catalyst_add Catalyst Introduction reagents->catalyst_add reaction Reaction under Controlled Conditions (T, P) catalyst_add->reaction sampling Time-course Sampling reaction->sampling analysis Analysis (e.g., GC, HPLC, NMR) sampling->analysis conv Conversion & Yield Determination analysis->conv metrics Calculation of TON, TOF, Selectivity conv->metrics comparison Comparison with Benchmark Catalysts metrics->comparison

Caption: A generalized workflow for benchmarking catalyst performance.

Step-by-Step Experimental Protocol: A Representative Aminolysis Reaction

The aminolysis of epoxides is a common and important transformation. This protocol details a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound (Substrate)

  • Aniline (Nucleophile)

  • Toluene (Solvent)

  • Catalyst (e.g., a Lewis acid or an organocatalyst)

  • Internal Standard (e.g., Dodecane)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Syringes for liquid transfer

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • Reactor Preparation: A 25 mL Schlenk flask is dried in an oven and cooled under a stream of nitrogen.

  • Reagent Preparation: The flask is charged with this compound (e.g., 1 mmol), aniline (e.g., 1.2 mmol), toluene (e.g., 5 mL), and the internal standard.

  • Catalyst Loading: The chosen catalyst is added at a specific loading (e.g., 0.1-5 mol%). The rationale for the chosen loading should be based on literature precedents for similar reactions or preliminary screening experiments.[1][2]

  • Reaction Initiation: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 80 °C). The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or catalyst decomposition.

  • Reaction Monitoring: Aliquots of the reaction mixture are taken at regular intervals, quenched (e.g., with a small amount of water or by dilution), and analyzed by GC or HPLC to determine the conversion of the epoxide and the yield of the desired β-amino alcohol product.[3]

  • Data Analysis: The conversion, yield, and selectivity are calculated based on the analytical data. The turnover number (TON = moles of product / moles of catalyst) and turnover frequency (TOF = TON / time) are then determined.

Comparative Analysis of Catalyst Classes

The choice of catalyst is dictated by the specific requirements of the reaction, including the nature of the nucleophile and the desired selectivity. Below is a comparison of common catalyst classes for epoxide ring-opening reactions.

Catalyst ClassRepresentative ExamplesGeneral Performance CharacteristicsMechanistic Considerations
Lewis Acids Metal triflates (e.g., Sc(OTf)₃, Y(OTf)₃), Metal halides (e.g., FeCl₃, YCl₃)[4]High activity, can operate at low catalyst loadings. May have lower regioselectivity in some cases.The Lewis acid activates the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack.[4]
Brønsted Acids Sulfonic acids (e.g., p-TsOH), Heteropoly acids[5]Effective for activating epoxides, but can sometimes lead to side reactions like polymerization.Protonation of the epoxide oxygen increases its electrophilicity.
Organocatalysts Chiral diamines[6], Thioureas, Guanidinium salts[7]Often provide high enantioselectivity in asymmetric reactions. Generally require higher catalyst loadings than metal-based catalysts.Activation can occur through hydrogen bonding interactions with the epoxide and/or the nucleophile.
Metal-Salen Complexes (salen)Cr, (salen)Co[8][9][10]Excellent for asymmetric ring-opening and kinetic resolution of epoxides.[8][9][11] Often exhibit high enantioselectivity and broad substrate scope.[10]The metal center acts as a Lewis acid to activate the epoxide, while the chiral salen ligand controls the stereochemical outcome.[9]
Vanadium Complexes [VO(acac)₂], [VO(OiPr)₃] with chiral ligands[12]Particularly effective for the epoxidation of allylic alcohols, but also used in ring-opening reactions.[12][13]The mechanism often involves coordination of the substrate to the vanadium center.[12]
Mechanistic Insight: Lewis Acid Catalyzed Ring-Opening

Understanding the reaction mechanism is crucial for optimizing reaction conditions and catalyst design. The following diagram illustrates a plausible mechanism for the Lewis acid-catalyzed aminolysis of an epoxide.

Caption: A simplified catalytic cycle for Lewis acid-mediated epoxide ring-opening.

In this cycle, the Lewis acidic metal center (M) coordinates to the epoxide oxygen, polarizing the C-O bonds and making the carbon atoms more electrophilic. The amine nucleophile then attacks one of the carbon atoms of the activated epoxide, leading to the formation of the product-catalyst complex. Subsequent release of the β-amino alcohol product regenerates the active catalyst.[4]

Challenges and Troubleshooting

  • Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, catalyst loading, or reaction time. Ensure that the catalyst is not being poisoned by impurities in the reagents or solvent.

  • Poor Selectivity: The regioselectivity of the ring-opening can be influenced by the catalyst, solvent, and temperature. For unsymmetrical epoxides, steric and electronic factors of both the substrate and the nucleophile play a significant role. A different class of catalyst may be required to achieve the desired selectivity.

  • Catalyst Deactivation: Some catalysts may be sensitive to air or moisture. Performing reactions under an inert atmosphere and using anhydrous solvents can mitigate deactivation. Catalyst recycling studies are also important to assess the long-term stability of the catalyst.

Conclusion and Future Outlook

The selection of an optimal catalyst for reactions involving this compound is a multi-faceted challenge that requires a systematic and mechanistically informed approach. This guide has provided a framework for benchmarking catalyst performance, from experimental design to data interpretation.

Future research in this area will likely focus on the development of more sustainable and cost-effective catalysts. This includes the use of earth-abundant metals, recyclable catalysts, and organocatalysts with improved activity and selectivity. The principles and methodologies outlined in this guide will remain relevant in the ongoing quest for more efficient and selective chemical transformations.

References

  • O'Brien, P. (2002). Novel Catalytic Kinetic Resolution of Racemic Epoxides to Allylic Alcohols. Organic Letters, 4(10), 1603–1606. [Link]

  • Tokunaga, M., Lida, T., & Jacobsen, E. N. (1997). Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis. Science, 277(5328), 936–938. [Link]

  • Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]

  • Wikipedia contributors. (2023). Kinetic resolution. In Wikipedia, The Free Encyclopedia. [Link]

  • O'Brien, P., & Wiberg, K. B. (2002). Kinetic Resolution of Racemic Epoxides Using a Chiral Diamine Catalyst. Angewandte Chemie International Edition, 41(15), 2824-2826. [Link]

  • Azizi, N., & Saidi, M. R. (2003). Ring Opening Reactions of Epoxides. A Review. Canadian Journal of Chemistry, 81(12), 1466-1473. [Link]

  • Sutradhar, M., & Santos, A. M. (2021). Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols. Molecules, 26(16), 4933. [Link]

  • Ramspoth, T.-F., Flapper, J., van den Berg, K. J., Feringa, B. L., & Harutyunyan, S. R. (2024). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. Green Chemistry, 26(4), 2356-2364. [Link]

  • Barroso-Landeros, I., & Bravo-Mendoza, F. (2023). A Comparative Study of C2-Symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols. Molecules, 28(21), 7431. [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]

  • Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]

  • Saidi, M. R., & Azizi, N. (2004). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Current Organic Chemistry, 8(1), 67-78. [Link]

  • Sekar, G., & Singh, V. K. (1999). An Efficient Method for Cleavage of Epoxides with Aromatic Amines. The Journal of Organic Chemistry, 64(1), 287–289. [Link]

  • Adamo, C., & Aggarwal, V. K. (2005). Oligopeptides as catalysts for asymmetric epoxidation. Chirality, 17(S1), S136-S143. [Link]

  • Soman, S. B., & Singh, A. P. (2009). Aminolysis of epoxides over Fe-Zn double metal cyanide catalyst. Catalysis Communications, 10(12), 1644-1648. [Link]

  • Kumar, A., & Akram, M. (2019). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Catalysts, 9(11), 920. [Link]

  • Heravi, M. M., & Bakhtiari, K. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Synthetic Communications, 40(23), 3504-3511. [Link]

Sources

Predictive Analysis and Experimental Validation Guide: Reaction Outcomes of 2-[(3-Nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Study of Synthetic Strategies for Aryloxy Aminopropanol Scaffolds

In the landscape of medicinal chemistry and materials science, aryloxymethyl oxiranes are pivotal building blocks. Their inherent reactivity, dictated by the strained three-membered epoxide ring, allows for the diastereoselective and regioselective synthesis of a diverse array of functionalized molecules. This guide focuses on the predicted reactivity of a specific, electron-deficient analogue, 2-[(3-Nitrophenoxy)methyl]oxirane , and provides a framework for its experimental validation.

While direct experimental data for this particular substituted oxirane is not extensively documented in peer-reviewed literature, its reaction outcomes can be confidently predicted by drawing upon the well-established chemistry of analogous compounds, such as phenoxymethyl oxirane (glycidyl phenyl ether). This document presents a comparative analysis of two primary synthetic routes to the expected product class—1-aryloxy-3-amino-2-propanols—offering researchers a comprehensive guide to strategic synthetic planning and validation.

Predicted Reaction Outcome: Nucleophilic Ring-Opening of this compound

The reaction of epoxides with nucleophiles, such as primary or secondary amines, is a cornerstone of organic synthesis. The key question in the ring-opening of unsymmetrical epoxides like this compound is one of regioselectivity .

Mechanistic Rationale:

Under neutral or basic conditions, the ring-opening of epoxides proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of this compound, the terminal C3 carbon is significantly less hindered than the C2 carbon, which is attached to the aryloxymethyl substituent. Therefore, a strong regioselective preference for nucleophilic attack at C3 is predicted. The presence of the electron-withdrawing nitro group on the aromatic ring is expected to have a minimal effect on the regioselectivity of this SN2 process, as its electronic influence is several bonds away from the epoxide ring.

Based on this principle, the reaction with a primary amine (R-NH₂) is predicted to yield a single major regioisomer: 1-(Alkylamino)-3-(3-nitrophenoxy)propan-2-ol .

Comparative Synthetic Strategies

We will compare two robust methods for the synthesis of the target 1-amino-3-aryloxy-2-propanol scaffold.

  • Strategy A: Direct ring-opening of the epoxide.

  • Strategy B: A two-step route via a halohydrin intermediate.

The following sections provide detailed experimental protocols, based on established procedures for analogous compounds, which can be adapted for the validation of the predicted outcomes for this compound.

Strategy A: Direct Epoxide Ring-Opening

This one-step approach is often favored for its atom economy and simplicity. The reaction of an aryloxymethyl oxirane with an amine typically proceeds smoothly, often without the need for a catalyst, although protic solvents like methanol or ethanol are commonly used to facilitate the reaction.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in methanol (0.5 M).

  • Nucleophile Addition: Add the primary amine (e.g., benzylamine, 1.1 eq.) to the solution at room temperature.

  • Reaction: Stir the mixture at reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure 1-(alkylamino)-3-(3-nitrophenoxy)propan-2-ol.

G

Caption: Workflow for Strategy B.

Performance Comparison and Validation Data

The choice between these two strategies depends on several factors, including substrate reactivity, desired purity, and process scalability. The following table summarizes the key comparative metrics, with predicted outcomes for the title compound based on established chemistry.

MetricStrategy A: Direct Ring-OpeningStrategy B: Halohydrin RouteRationale and Key Considerations
Regioselectivity High (Predicted >95% attack at C3)Potentially lowerStrategy A is governed by sterics (SN2), ensuring high regioselectivity. Strategy B's first step can sometimes lead to minor regioisomers under certain acidic conditions.
Atom Economy ExcellentModerateStrategy A is an addition reaction with no byproducts. Strategy B generates salt byproducts (e.g., amine hydrochloride, KCl) that must be removed.
Number of Steps 12A single-step process is generally more efficient in terms of time and resources.
Reaction Conditions Mild (Reflux in methanol)Harsher (Requires acid, then elevated temperatures)The use of concentrated acid and higher temperatures in Strategy B may not be suitable for sensitive substrates.
Potential Side Products Dimerization of the epoxide (minor)Formation of regioisomeric halohydrin; over-alkylation of the amine.The use of excess amine in Strategy B is necessary to drive the reaction to completion and neutralize the generated HCl, but can lead to more complex purification challenges.
Predicted Yield Good to Excellent (75-90%)Good (60-80% over two steps)Based on yields reported for analogous phenoxymethyl oxirane reactions. Actual yields for the nitro-substituted compound would require experimental validation.

Conclusion and Recommendations

For the synthesis of 1-(alkylamino)-3-(3-nitrophenoxy)propan-2-ol from this compound, Strategy A (Direct Ring-Opening) is the predicted method of choice . Its superior atom economy, milder reaction conditions, and high predicted regioselectivity make it a more efficient and elegant synthetic route.

Experimental validation should focus on confirming the predicted regioselectivity. This can be unequivocally determined using 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), which would show a correlation between the amine's N-H proton (or alpha-protons) and the C1 and C2 carbons of the propanol backbone, confirming the 1,3-substitution pattern.

While Strategy B is a viable alternative, it should be considered a secondary option, perhaps more suitable if the nucleophilicity of the chosen amine is too low for an efficient direct opening under mild conditions. The protocols and comparative data presented here provide a robust starting point for researchers to explore the rich chemistry of this functionalized oxirane.

References

  • Synthesis of 1-Aryloxy-3-N,N-diethylamino-2-propanols - Journal of Medicinal Chemistry. This article describes the synthesis of related compounds via the direct ring-opening of aryloxymethyl oxiranes with amines, providing a procedural basis for Strategy A.
  • Regioselectivity in the Ring-Opening of Epoxides - March's Advanced Organic Chemistry.
  • Alternative Syntheses of Amino Alcohols - Comprehensive Organic Synthesis.

Comparison of synthetic routes to 2-[(3-Nitrophenoxy)methyl]oxirane for efficiency and cost

[1]

Executive Summary

Target Molecule: 2-[(3-Nitrophenoxy)methyl]oxirane (CAS: 5332-66-1) Common Name: 3-Nitrophenyl glycidyl ether Significance: A critical intermediate in the synthesis of

This guide evaluates three distinct synthetic pathways for the production of this compound. While the classical Williamson ether synthesis remains in use, experimental data strongly favors Phase Transfer Catalysis (PTC) as the superior method for industrial scalability, offering yields >90% with significantly reduced epichlorohydrin (ECH) waste. This document provides the mechanistic rationale, detailed protocols, and a comparative cost/efficiency analysis to support process selection.

Part 1: Strategic Analysis of Synthetic Pathways

The Mechanistic Challenge

The synthesis involves the O-alkylation of 3-nitrophenol with epichlorohydrin (ECH). Contrary to simple

Ring-Opening/Ring-Closing
  • Activation: Base deprotonates 3-nitrophenol to form the phenoxide anion.

  • Ring Opening: Phenoxide attacks the less hindered carbon of the epoxide ring (not the chloride-bearing carbon), forming a chlorohydrin intermediate.

  • Ring Closing: An intramolecular

    
     reaction (dehydrochlorination) reforms the epoxide ring, expelling the chloride ion.
    

Critical Control Point: The epoxide ring is sensitive. In the presence of water and strong base (classical conditions), the product is prone to hydrolysis, forming the diol by-product (3-nitrophenyl glycerol), drastically reducing yield and purity.

Visualizing the Reaction Pathway

ReactionMechanismStart3-NitrophenolPhenoxidePhenoxide AnionStart->PhenoxideDeprotonationBaseBase (NaOH/K2CO3)Base->PhenoxideInterChlorohydrinIntermediatePhenoxide->InterEpoxide Ring OpeningECHEpichlorohydrinECH->InterProd2-[(3-Nitrophenoxy)methyl]oxiraneInter->ProdRing Closure(-Cl⁻)SideHydrolysis By-product(Diol)Prod->SideExcess H2O/OH⁻(Hydrolysis risk)

Figure 1: Mechanistic pathway showing the critical intermediate and the risk of hydrolysis.

Part 2: Comparative Analysis of Routes

Route A: Classical Aqueous Base (The Baseline)
  • Method: Refluxing 3-nitrophenol with ECH in aqueous NaOH.

  • Performance:

    • Yield: Low to Moderate (50–70%).

    • Purity: Low. Significant contamination with hydrolytic diols.

    • Issues: Requires a large excess of ECH (acting as both reagent and solvent) to suppress hydrolysis. ECH is a potential carcinogen; large volumes increase E-factor and disposal costs.

Route B: Phase Transfer Catalysis (The Optimized Standard)
  • Method: Solid base (K₂CO₃ or NaOH) + Phase Transfer Catalyst (TBAB) in minimal solvent or neat ECH.

  • Performance:

    • Yield: High (90–95%).

    • Purity: High (>98% after simple workup).

    • Mechanism: The PTC (e.g., Tetrabutylammonium bromide) transports the phenoxide anion into the organic phase (ECH), allowing reaction in the absence of bulk water. This virtually eliminates the hydrolysis side reaction.

    • Cost: Lower long-term cost despite catalyst price, due to reduced ECH consumption and higher throughput.

Route C: Microwave-Assisted Synthesis (The "Green" Alternative)
  • Method: Solvent-free reaction under microwave irradiation (MW) with solid supports.

  • Performance:

    • Yield: High (85–92%).[1]

    • Time: Extremely fast (minutes vs. hours).

    • Issues: Difficult to scale. Thermal runaway risks with ECH in MW fields. Best suited for milligram-scale combinatorial library synthesis, not bulk production.

Summary Data Table
MetricRoute A: Aqueous BaseRoute B: PTC (Recommended)Route C: Microwave
Yield 50–70%92–95% 85–92%
Reaction Time 6–12 Hours2–3 Hours5–15 Minutes
Purity (Crude) Poor (Diol impurities)ExcellentGood
E-Factor (Waste) High (Large ECH excess)LowVery Low
Scalability HighHigh Low
Safety Profile Moderate (Hydrolysis risk)High (Controlled)Low (Thermal runaway risk)

Part 3: Detailed Experimental Protocols

Protocol 1: High-Efficiency PTC Synthesis (Recommended)

Rationale: This protocol utilizes Tetrabutylammonium Bromide (TBAB) to facilitate the transfer of the phenoxide ion into the organic phase, preventing hydrolysis and accelerating the reaction.

Reagents:

  • 3-Nitrophenol (13.9 g, 0.1 mol)

  • Epichlorohydrin (ECH) (46 g, 0.5 mol) [Note: 5 eq. used to drive kinetics, but can be recovered]

  • Potassium Carbonate (anhydrous, pulverized) (27.6 g, 0.2 mol)

  • Tetrabutylammonium Bromide (TBAB) (1.6 g, 5 mol%)

Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Mixing: Charge the flask with 3-nitrophenol, K₂CO₃, and TBAB. Add Epichlorohydrin.[1][2][3][4][5]

  • Reaction: Heat the mixture to 75–80°C with vigorous stirring.

    • Checkpoint: Monitor via TLC (Solvent: Ethyl Acetate/Hexane 3:7). The spot for 3-nitrophenol (

      
      ) should disappear within 2–3 hours.
      
  • Workup:

    • Cool to room temperature.[6]

    • Filter off the solid inorganic salts (KCl/K₂CO₃). Wash the filter cake with a small amount of acetone or ethyl acetate.

    • Distillation: Remove excess ECH and solvent under reduced pressure (Rotary evaporator).

  • Purification: The residue usually solidifies or presents as a viscous oil. Recrystallize from ethanol/water (if solid) or use directly if purity >95% by NMR.

  • Validation:

    • 
      H NMR (CDCl
      
      
      ):
      Look for epoxide protons:
      
      
      2.78 (dd), 2.94 (dd), 3.38 (m). The aromatic protons will show the characteristic meta-substitution pattern.
Protocol 2: Classical Aqueous Synthesis (For Comparison Only)

Rationale: Provided to demonstrate the baseline method and its limitations regarding hydrolysis.

Reagents:

  • 3-Nitrophenol (13.9 g, 0.1 mol)

  • Epichlorohydrin (92 g, 1.0 mol) [Note: Large excess required]

  • NaOH (4.0 g, 0.1 mol) dissolved in Water (10 mL)

Workflow:

  • Setup: Mix 3-nitrophenol and ECH in a flask. Heat to reflux (approx. 100–110°C).

  • Addition: Dropwise add the aqueous NaOH solution over 1 hour.

    • Scientific Note: Adding base slowly attempts to keep the phenoxide concentration low relative to ECH, minimizing polymerization.

  • Reaction: Continue reflux for 4–6 hours.

  • Workup:

    • Cool and separate the organic layer.

    • Wash the organic layer with water (2 x 50 mL) to remove salts and glycerol by-products.

    • Dry over Na₂SO₄ and evaporate excess ECH.

  • Result: Expect a lower yield (~60%) and a product requiring column chromatography to remove the diol.

Part 4: Decision Matrix for Process Selection

Use the following logic flow to select the appropriate route for your specific application scale and purity requirements.

DecisionMatrixStartSelect Synthesis RouteScaleWhat is the Target Scale?Start->ScaleLibrarymg Scale / Library GenScale->Library< 1gBulkGram to Kg ScaleScale->Bulk> 10gMicrowaveRoute C: Microwave(Fast, Parallel Synthesis)Library->MicrowavePurityPurity Requirement?Bulk->PurityHighPurityPharma Grade (>98%)Purity->HighPurityLowPurityTechnical GradePurity->LowPurityPTCRoute B: PTC(Best Yield, Low Waste)HighPurity->PTCClassicRoute A: Aqueous(High Waste, Lower Yield)LowPurity->Classic

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Liu, Z., Chen, Z., Cao, Z., & Li, M. (1994). Synthesis of Glycidyl Ethers Catalyzed by Phase Transfer Catalyst. Synthetic Communications, 24(6), 833–838. Link

  • Nobuta, T., Xiao, G., Ghislieri, D., Gilmore, K., & Seeberger, P. H. (2014).[2] Continuous and Convergent Access to Vicinal Amino Alcohols.[2] Chemical Communications, 50, 1-3. Link

  • Yoon, M. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78, 423–429. Link

  • Organic Syntheses. (1921-2026).[6] General procedures for Nitrodiphenyl ethers and related nucleophilic aromatic substitutions. Organic Syntheses. Link

  • Lee, S., et al. (2000). Process for preparation of glycidyl ether.[3][5][7] U.S. Patent 6,087,512.[4] Link

A Comparative Guide to the Isomeric Purity Analysis of 2-[(3-Nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Pharmaceutical Intermediates

2-[(3-Nitrophenoxy)methyl]oxirane is a key chiral building block in organic synthesis, notably as a precursor for various pharmaceuticals, including beta-blockers.[1][2] The molecule possesses a single stereocenter at the C2 position of the oxirane ring, meaning it exists as a pair of enantiomers: (R)- and (S)-2-[(3-Nitrophenoxy)methyl]oxirane.

The significance of isomeric purity cannot be overstated in drug development. Enantiomers of a chiral drug can exhibit markedly different pharmacological activities, potencies, and toxicities.[3][4][5] For instance, in the case of many beta-blockers, the therapeutic activity resides predominantly in the (S)-enantiomer, with the (R)-enantiomer being significantly less active or contributing to undesirable side effects.[6][7] Consequently, regulatory bodies like the FDA and EMA strongly favor the development of single-enantiomer drugs, making the precise determination of enantiomeric purity a critical quality attribute throughout the development and manufacturing process.[4]

This guide provides an in-depth comparison of the primary analytical techniques for determining the isomeric (enantiomeric) purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers to select the optimal method for their specific analytical challenges.

Chapter 1: The Isomeric Landscape of this compound

The core of the analytical challenge lies in differentiating between the two non-superimposable mirror-image forms of the molecule.

Caption: The (R) and (S) enantiomers of this compound.

Because enantiomers possess identical physical properties (e.g., boiling point, solubility in achiral solvents), their separation requires a chiral environment that can interact differently with each isomer. This is the fundamental principle behind both chiral HPLC and chiral GC.

Chapter 2: Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is the most widely employed technique for enantioselective analysis in the pharmaceutical industry due to its robustness, versatility, and broad applicability.[8][9] The separation is achieved by using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Principle of Separation

For aryl epoxides like this compound, polysaccharide-based CSPs are particularly effective.[9] These phases, typically derived from cellulose or amylose coated or immobilized on a silica support, contain chiral cavities and functional groups. Enantiomers fit into these cavities with different degrees of steric hindrance and engage in various interactions (e.g., hydrogen bonding, π-π interactions, dipole-dipole interactions), resulting in differential retention.

Experimental Protocol: Chiral HPLC

This protocol is a robust starting point for method development.

1. Sample Preparation:

  • Accurately weigh and dissolve a racemic standard of this compound in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio is a common starting point. The ratio can be optimized to improve resolution or reduce analysis time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm, leveraging the nitroaromatic chromophore.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = (|A₁ - A₂| / (A₁ + A₂)) * 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Racemic Standard dissolve Dissolve in Mobile Phase (1 mg/mL) start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC (Chiralpak AD-H column) filter->hplc detect UV Detection (254 nm) hplc->detect chrom Obtain Chromatogram detect->chrom integrate Integrate Peaks chrom->integrate calc Calculate % ee integrate->calc

Caption: Standard workflow for chiral HPLC analysis.

Performance and Comparison

Table 1: Comparative Performance of Chiral HPLC vs. Chiral GC

ParameterChiral HPLCChiral Gas Chromatography (GC)
Principle Differential interaction with a Chiral Stationary Phase (CSP) in liquid phase.Differential interaction with a Chiral Stationary Phase (CSP) in gas phase.
Typical CSP Polysaccharide-based (e.g., Chiralpak®)Cyclodextrin derivatives
Resolution (Rs) Typically > 2.0Often > 2.5 (higher efficiency)
Analysis Time 10 - 30 minutes15 - 40 minutes
Sample Volatility Not requiredRequired (compound is suitable)
Derivatization Not necessaryGenerally not needed for this analyte
Solvent Usage High (organic solvents)Low (carrier gas)
Advantages Robust, versatile, well-established, non-destructive.[8]High resolution, high sensitivity (FID), low solvent cost.[10][11]
Disadvantages Higher solvent cost, lower column efficiency than GC.Requires thermally stable analyte, potential for inlet discrimination.

Chapter 3: Chiral Gas Chromatography (GC): A High-Resolution Alternative

For volatile and thermally stable compounds like this compound, chiral GC offers an excellent alternative, often providing superior resolution due to the high efficiency of capillary columns.[10][11]

Principle of Separation

Chiral GC separations predominantly use cyclodextrin-based stationary phases.[12] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. Enantiomers can enter the cavity and interact differently with the chiral glucose units and derivatized hydroxyl groups on the rim of the cyclodextrin, leading to their separation.

Experimental Protocol: Chiral GC

1. Sample Preparation:

  • Prepare a stock solution of the racemic standard in a suitable solvent like Dichloromethane or Ethyl Acetate at a concentration of ~1 mg/mL.

  • Perform serial dilutions as necessary to achieve a final concentration of ~10-100 µg/mL for analysis.

2. GC System and Conditions:

  • Column: A cyclodextrin-based chiral capillary column, such as a Betadex™ or Gammadex™ phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.

  • Inlet: Split/Splitless injector, typically in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 5 °C/min to 220 °C, and hold for 5 minutes. (This program should be optimized).

  • Detector: Flame Ionization Detector (FID) at 270 °C.

  • Injection Volume: 1 µL.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing start_gc Racemic Standard dissolve_gc Dissolve in Volatile Solvent start_gc->dissolve_gc dilute_gc Dilute to µg/mL Concentration dissolve_gc->dilute_gc gc Inject into GC (Cyclodextrin column) dilute_gc->gc detect_gc FID Detection gc->detect_gc chrom_gc Obtain Chromatogram detect_gc->chrom_gc integrate_gc Integrate Peaks chrom_gc->integrate_gc calc_gc Calculate % Purity integrate_gc->calc_gc

Caption: Standard workflow for chiral GC analysis.

Chapter 4: Method Selection and Authoritative Guidance

Choosing between HPLC and GC depends on several factors, including available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis (e.g., routine QC vs. trace impurity analysis).

Decision_Tree start Start: Need to Analyze Isomeric Purity instrument What instrument is available? start->instrument hplc_avail Chiral HPLC instrument->hplc_avail HPLC only gc_avail Chiral GC instrument->gc_avail GC only both_avail Both HPLC and GC instrument->both_avail Both goal Primary Goal? both_avail->goal robustness Robustness & Versatility (Routine QC) goal->robustness high_res Highest Resolution (Impurity Profiling) goal->high_res recommend_hplc Recommend HPLC robustness->recommend_hplc recommend_gc Recommend GC high_res->recommend_gc

Caption: Decision tree for selecting an analytical method.

Trustworthiness and Self-Validating Systems: Both protocols provided are based on established principles for chiral separations.[8][10] A self-validating system is achieved by first analyzing a racemic (50:50) mixture of the (R) and (S) enantiomers. A successful method must demonstrate baseline separation of two distinct peaks of equal area. The analysis of an enantiomerically enriched sample should then show a corresponding and predictable change in the peak area ratio, confirming the method's ability to accurately quantify isomeric purity.

Conclusion

Both chiral HPLC and chiral GC are powerful and reliable techniques for the isomeric purity analysis of this compound. Chiral HPLC on a polysaccharide-based CSP stands as the versatile, industry-standard approach, suitable for nearly all stages of drug development. Chiral GC, using a cyclodextrin-based column, offers a high-resolution, cost-effective alternative, particularly advantageous when high separation efficiency is paramount. The choice of method should be guided by the specific analytical requirements, available resources, and the intended application, with the ultimate goal of ensuring the stereochemical integrity of this critical pharmaceutical intermediate.

References

  • Gherase, D., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PMC - NIH. Available from: [Link]

  • Wikipedia. Discovery and development of beta-blockers. Available from: [Link]

  • Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. Available from: [Link]

  • Waldeck, B. (1993). Biological significance of the enantiomeric purity of drugs. PubMed. Available from: [Link]

  • Grabarczyk, M., et al. (2016). Two polymorphs of trans-methanone. NIH. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Armstrong, D.W. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available from: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Outsourcing. Available from: [Link]

  • Patil, R.A., et al. (2019). Chiral Gas Chromatography. ResearchGate. Available from: [Link]

  • Encyclopedia of Analytical Chemistry. Chiral Drug Separation. (2006). Available from: [Link]

  • Scafato, P., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. PMC. Available from: [Link]

  • Sousa, F., et al. (2020). Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Available from: [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(3-Nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-[(3-Nitrophenoxy)methyl]oxirane. As a compound possessing both a highly reactive oxirane (epoxide) ring and a toxic nitroaromatic moiety, it is classified as a hazardous substance requiring specialized disposal protocols. The information herein is synthesized from established safety data for its constituent functional groups and general hazardous waste management principles.

Part 1: Hazard Profile and Chemical Assessment

Understanding the chemical's inherent risks is the foundation of its safe management. This compound's hazard profile is dictated by its two key functional groups:

  • The Oxirane (Epoxide) Ring: This three-membered ring is under significant strain, making it highly susceptible to ring-opening reactions by a wide range of nucleophiles, including water, alcohols, amines, and acids.[4] Such reactions can be exothermic and uncontrolled, posing a significant reactivity hazard.

  • The Nitroaromatic Group: Nitroaromatic compounds are recognized for their toxicity and potential as environmental pollutants.[5][6][7][8] Upon heating to decomposition, they can emit toxic nitrogen oxides (NOx).[9]

Due to this dual-hazard nature, this compound must be managed as a reactive and toxic hazardous waste .[10][11][12] Under no circumstances should this chemical or its waste be disposed of via standard laboratory drains or in the regular trash.[10][11]

Hazard Category Description & Rationale
Reactivity The strained epoxide ring makes the compound unstable and prone to violent reactions with incompatible materials.[4][10] It is classified as a reactive chemical that must be disposed of through a hazardous waste program.[10]
Toxicity Acutely toxic by ingestion and potentially by inhalation or skin contact, based on data for similar nitrophenol compounds.[13] The nitroaromatic structure is a known toxicophore.[5][8]
Irritant Causes serious eye and skin irritation, based on data for analogous epoxide compounds.[14]
Environmental Hazard Nitroaromatic compounds are persistent environmental pollutants that are toxic to aquatic life.[6][7][15] Waste must be prevented from entering drains or waterways.[14][16]
Combustibility Combustible solid/liquid. When heated to decomposition, it may emit toxic fumes of NOx.[9]

Part 2: Pre-Disposal Waste Management Protocol

Proper segregation, containment, and labeling are critical steps to ensure safety and compliance before the final disposal of the waste.

Step 1: Waste Segregation

All waste streams containing this compound must be kept separate from other laboratory waste. This is crucial to prevent accidental mixing with incompatible chemicals, which could lead to a dangerous reaction.[17]

  • Solid Waste: Collect unused or expired pure compounds, contaminated personal protective equipment (PPE), and contaminated labware (e.g., weighing boats, pipette tips) in a dedicated solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, dedicated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.

  • Aqueous Waste: Due to its environmental toxicity, aqueous solutions must also be collected as hazardous liquid waste.

Step 2: Container Selection and Handling
  • Compatibility: Use containers made of materials compatible with the chemical (e.g., glass or polyethylene). The container must have a tightly sealing cap to prevent leaks or the release of vapors.[2][18]

  • Condition: Ensure containers are in good condition, free from cracks or external contamination.[2][18] Old or brittle containers must be safely repacked into a suitable secondary container.[2]

  • Filling: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[2]

  • Closure: Keep waste containers closed at all times except when actively adding waste.[3][18] Funnels must be removed after use, and the cap must be secured.[18]

Step 3: Labeling

Properly label every waste container immediately upon its creation. The label must be clear, legible, and permanently affixed.

Required Label Information:

  • The words "Hazardous Waste"

  • Full Chemical Name: "Waste this compound"

  • Hazard Identification: "Reactive," "Toxic," "Irritant"

  • Composition: List all components in the container, including solvents and their approximate percentages.

  • Generator Information: Name and contact information of the responsible researcher or lab.

Step 4: Storage

Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory that generated the waste.[10]

  • Location: Store in a cool, dry, well-ventilated area.

  • Secondary Containment: Keep liquid waste containers in a chemically resistant secondary containment bin to catch any potential leaks.

  • Incompatibles: Ensure the waste is stored away from the materials listed in the table below.[17][19]

Incompatible Material Class Examples Potential Hazard upon Mixing
Strong Acids Hydrochloric Acid, Sulfuric AcidViolent, exothermic polymerization or hydrolysis of the epoxide ring.[17][20]
Strong Bases Sodium Hydroxide, Potassium HydroxideCatalyzes rapid, exothermic polymerization.[17]
Strong Oxidizing Agents Nitric Acid, Peroxides, PermanganatesCan lead to fire or explosion.[17][19]
Nucleophiles/Reducing Agents Amines, Thiols, Metal HydridesUncontrolled, exothermic ring-opening of the epoxide.[4]

Part 3: Final Disposal Workflow

On-site treatment of this chemical is not recommended for laboratory personnel. The high reactivity of the epoxide group and the toxicity of the nitroaromatic ring make neutralization or deactivation attempts outside of a specialized facility dangerous. The required and safest method for final disposal is through a licensed hazardous waste management company.[21]

DisposalWorkflow cluster_waste Waste Generation & Segregation cluster_prep Pre-Disposal Protocol cluster_disposal Final Disposal Waste Waste Containing This compound Solid Solid Waste (Pure chemical, contaminated labware) Waste->Solid Is it solid? Liquid Liquid Waste (Solutions, aqueous waste) Waste->Liquid Is it liquid? Container_S Package in a sealed, labeled solid waste container Solid->Container_S Container_L Collect in a sealed, -labeled liquid waste container - Max 90% full Liquid->Container_L Storage Store in designated SAA - Secondary Containment (liquids) - Away from incompatibles Container_S->Storage Container_L->Storage Pickup Request Hazardous Waste Pickup (Contact Institutional EHS) Storage->Pickup Incineration High-Temperature Incineration by Licensed Facility Pickup->Incineration

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedure:

  • Wear Appropriate PPE: At a minimum, wear chemical splash goggles, a face shield, a chemical-resistant apron or lab coat, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene) when handling the chemical or its waste.[9][14]

  • Segregate Waste: Following the guidelines in Part 2, place waste into the correct, dedicated solid or liquid hazardous waste container.

  • Secure and Label Container: Tightly close the container and ensure it is accurately and completely labeled.

  • Store Safely: Move the container to your lab's designated Satellite Accumulation Area, ensuring it is stored with compatible materials only.

  • Arrange for Disposal: Contact your institution's EHS department to schedule a hazardous waste pickup.[3][18] Do not attempt to transport the waste yourself.

  • Recommended Final Disposal: The most common and recommended method for destroying toxic organic compounds like this is high-temperature incineration at a specialized hazardous waste facility.[21][22] This process ensures the complete destruction of the molecule into less harmful components under controlled conditions with emission control systems.[21]

Part 4: Spill and Emergency Procedures

Spill Response

In the event of a spill, prioritize personnel safety.

  • Evacuate: Restrict access to the spill area.[9]

  • Ventilate: Increase ventilation in the area, preferably within a chemical fume hood.

  • Report: Notify your supervisor and institutional EHS office immediately.

  • Cleanup (for small, manageable spills only):

    • Wear full PPE as described above.

    • Absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or earth.[1] Do not use paper towels or other combustible materials.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Seal and label the container for disposal.

    • Decontaminate the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

For large spills, evacuate the area and contact your institution's emergency response team.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][14]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[14]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

References

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]

  • Shooter, D., et al. (n.d.). Treatment Of Reactive Wastes At Hazardous Waste Landfills. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980, May 2). Reactivity Characteristic Background Document. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • Sigma-Aldrich. (2009, January 6). Material Safety Data Sheet - Tetrahydro-6-methyl-2H-pyran-2-one. FooDB. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste – Basic Principles. Retrieved from [Link]

  • Tulane University Office of Environmental Health and Safety (OEHS). (2023, June 27). FACT SHEET: Hazardous Waste Disposal. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, June 3). Opening Of Epoxides Under Acidic Conditions. YouTube. Retrieved from [Link]

  • BASF. (2026, February 11). Safety data sheet: Duett Ultra 49.7 SC. Retrieved from [Link]

  • University of Oklahoma Environmental Health and Safety Office (EHSO). (2025-2026). EHSO Manual - Hazardous Waste. Retrieved from [Link]

  • LookChem. (n.d.). (R)-2-((4-NITROPHENOXY)METHYL)OXIRANE Safety Data Sheets(SDS). Retrieved from [Link]

  • MDPI. (n.d.). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • ResearchGate. (2024, March 13). (PDF) Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxide. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, November 22). Methyloxirane (R-, S- and (R,S)-): Human health tier II assessment. Retrieved from [Link]

  • BASF. (2026, February 11). Safety data sheet: Dash E.C.. Retrieved from [Link]

  • Agilent. (2023, October 31). Microarray Wash Buffer Additive, Part Number 5190-0401 - SAFETY DATA SHEET. Retrieved from [Link]

Sources

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